molecular formula C11H22N2O2 B588431 (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS No. 1032684-85-7

(R)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588431
CAS No.: 1032684-85-7
M. Wt: 214.309
InChI Key: WXWILWLHHQGUCX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-aminoazepane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3R)-3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWILWLHHQGUCX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653022
Record name tert-Butyl (3R)-3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032684-85-7
Record name tert-Butyl (3R)-3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-aminoazepane-1-carboxylate , with the CAS Number 1032684-85-7 , is a versatile chiral building block playing a significant role in medicinal chemistry and drug discovery.[1] Its unique azepane scaffold, combined with a protected amine and a carboxylic acid, makes it a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides an in-depth overview of its properties, applications, and a generalized synthetic workflow.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 1032684-85-7
Molecular Formula C₁₁H₂₂N₂O₂[2][3]
Molecular Weight 214.31 g/mol [2][3]
IUPAC Name tert-butyl (3R)-3-aminoazepane-1-carboxylate
Appearance Liquid or powder[1][2]
Boiling Point 296.5 ± 33.0 °C at 760 mmHg
Flash Point 133.1 ± 25.4 °C
Purity ≥ 95% - 97%[2][3]
Storage Temperature 4°C, protect from light

Safety Information

Below is a summary of the safety information for this compound.

CategoryInformationSource
Pictogram GHS05 (Corrosive)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage
Precautionary Statements P280, P305+P351+P338

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural features are particularly relevant in the following areas:

  • Neurological Disorders: The amino group on the azepane ring is key to enhancing the bioactivity of molecules targeting neurological conditions.[2]

  • Peptide Synthesis: The tert-butyl ester functional group allows for the straightforward protection and deprotection of the carboxylic acid, a critical step in the synthesis of peptide-based drugs.[2]

  • Anti-Inflammatory Research: Its unique structure has been utilized in the design of novel therapeutic agents with improved efficacy and selectivity in anti-inflammatory studies.[2]

  • Bioactive Molecule Synthesis: The azepane ring and the available amino group for further functionalization make it an attractive starting material for a diverse range of bioactive molecules.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not extensively detailed in publicly available literature. However, a general synthetic approach can be inferred from related chemical literature. A plausible synthetic route would involve the introduction of a Boc-protecting group onto the azepane nitrogen, followed by the stereoselective introduction of the amino group at the 3-position. The specific reagents and reaction conditions would be optimized to ensure high yield and enantiomeric purity.

Visualizing the Role in Drug Discovery

The following diagram illustrates the logical workflow of how this compound is utilized as a building block in the drug discovery and development process.

Drug_Discovery_Workflow A (R)-tert-Butyl 3-aminoazepane-1-carboxylate (Building Block) B Chemical Synthesis & Functionalization A->B Starting Material C Library of Novel Bioactive Compounds B->C Generates D High-Throughput Screening (HTS) C->D Input for E Lead Compound Identification D->E Identifies F Preclinical & Clinical Development E->F Advances to G Potential Therapeutic Agent F->G Leads to

Caption: Workflow of this compound in Drug Discovery.

References

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a proposed synthetic route for (R)-tert-Butyl 3-aminoazepane-1-carboxylate, a valuable chiral building block in medicinal chemistry. The synthesis commences with the naturally occurring amino acid D-ornithine, leveraging its inherent chirality to establish the desired stereochemistry in the final product. This document outlines the strategic steps, including protection, cyclization, reduction, and final modification, to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of this synthesis.

Synthetic Strategy Overview

The synthesis of this compound from D-ornithine is a multi-step process that can be logically divided into four main stages:

  • Protection of D-ornithine: The initial step involves the protection of the α-amino group of D-ornithine with a tert-butoxycarbonyl (Boc) group. This ensures regioselectivity in the subsequent cyclization step.

  • Intramolecular Cyclization to a Lactam: The protected D-ornithine is then cyclized to form the corresponding seven-membered lactam, (R)-tert-butyl (2-oxoazepan-3-yl)carbamate. This is a critical ring-forming step.

  • Lactam Reduction to a Cyclic Amine: The lactam is subsequently reduced to the corresponding cyclic amine, (R)-tert-butyl (azepan-3-yl)carbamate. A key aspect of this stage is the conversion of the lactam to an imido ester intermediate, followed by catalytic hydrogenation.[1]

  • N-Boc Protection of the Azepane Ring: The final step is the protection of the secondary amine within the azepane ring with a Boc group to yield the target compound, this compound.

This strategy is efficient as it utilizes a readily available and chiral starting material and employs well-established chemical transformations.

Visualized Synthetic Pathway

The overall synthetic route is depicted in the following diagram:

Synthesis_Route D_Ornithine D-Ornithine Boc_Ornithine (R)-2-(tert-Butoxycarbonylamino)-5-amino pentanoic acid D_Ornithine->Boc_Ornithine 1. Boc Protection Lactam (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate Boc_Ornithine->Lactam 2. Cyclization Imido_Ester Imido Ester Intermediate Lactam->Imido_Ester 3a. O-Alkylation Mono_Boc_Azepane (R)-tert-Butyl (azepan-3-yl)carbamate Imido_Ester->Mono_Boc_Azepane 3b. Hydrogenation Final_Product This compound Mono_Boc_Azepane->Final_Product 4. N-Boc Protection

Caption: Proposed synthesis route for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis.

Step 1: Synthesis of (R)-2-(tert-Butoxycarbonylamino)-5-aminopentanoic acid

The protection of the α-amino group of D-ornithine is achieved using di-tert-butyl dicarbonate (Boc)₂O.

  • Procedure:

    • Suspend D-ornithine hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.

    • Cool the suspension in an ice bath and adjust the pH to approximately 9-10 with a suitable base, for instance, sodium hydroxide solution.

    • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled suspension while maintaining the pH between 9 and 10.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Acidify the mixture with a dilute acid (e.g., citric acid) to a pH of approximately 3.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (Lactam Formation)

The intramolecular cyclization of the Boc-protected ornithine derivative can be achieved by activating the carboxylic acid and then allowing it to react with the terminal amino group.

  • Procedure:

    • Dissolve the Boc-protected ornithine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize any acid formed.

    • Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.

    • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting lactam by column chromatography on silica gel.

Step 3: Synthesis of (R)-tert-Butyl (azepan-3-yl)carbamate (Lactam Reduction)

A two-step procedure involving the formation of an imido ester followed by hydrogenation is an effective method for the reduction of the N-Boc protected lactam.[1]

  • Procedure:

    • O-Alkylation to form the imido ester:

      • Dissolve the lactam in an anhydrous solvent such as dichloromethane.

      • Add a Meerwein salt, such as trimethyloxonium tetrafluoroborate or triethyloxonium tetrafluoroborate, at room temperature.

      • Stir the reaction mixture under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC).

      • The resulting imido ester is typically used in the next step without isolation.[1]

    • Hydrogenation:

      • To the solution containing the imido ester, add a hydrogenation catalyst, such as 5% Platinum on carbon (Pt/C).[1]

      • Subject the mixture to hydrogenation at a pressure of approximately 5 bar of H₂ at room temperature.[1]

      • After the reaction is complete (monitored by the cessation of hydrogen uptake), filter the mixture through a pad of celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the crude cyclic amine.

      • Purify the product by column chromatography if necessary.

Step 4: Synthesis of (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate

The final step is the protection of the secondary amine of the azepane ring.

  • Procedure:

    • Dissolve the (R)-tert-butyl (azepan-3-yl)carbamate in a suitable solvent like dichloromethane or acetonitrile.

    • Add a base, such as triethylamine or diisopropylethylamine.

    • Add di-tert-butyl dicarbonate to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to yield this compound as a pure compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationStarting MaterialProductTypical Yield (%)
1Boc ProtectionD-Ornithine(R)-2-(tert-Butoxycarbonylamino)-5-aminopentanoic acid85-95
2Lactam FormationBoc-Protected Ornithine(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate60-75
3Lactam ReductionN-Boc Lactam(R)-tert-Butyl (azepan-3-yl)carbamate70-85
4N-Boc ProtectionMono-Boc AzepaneThis compound90-98

Experimental Workflow Visualization

The general laboratory workflow for a typical synthetic step involving reaction, workup, and purification is illustrated below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants and Solvents B Control Temperature and Stirring A->B C Monitor Reaction (TLC, LC-MS) B->C D Quench Reaction C->D Reaction Complete E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for a single synthetic transformation.

Conclusion

The described synthetic route offers a reliable and stereocontrolled method for the preparation of this compound from D-ornithine. The procedures outlined are based on well-established and high-yielding reactions. This guide provides the necessary details for researchers to successfully synthesize this important chiral building block for applications in drug discovery and development. Careful execution of the experimental protocols and purification procedures is essential for obtaining the desired product in high yield and purity.

References

A Comprehensive Technical Guide to tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, a versatile bifunctional molecule with the chemical formula C11H22N2O2. This compound is a pivotal building block in medicinal chemistry and drug discovery, primarily utilized as a scaffold in the synthesis of a wide array of therapeutic agents. Its structure, featuring a piperidine ring with a primary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for selective chemical modifications, making it an invaluable intermediate. This document details its physicochemical properties, provides experimental protocols for its synthesis and functionalization, and explores its application in the development of novel therapeutics by targeting key signaling pathways.

Introduction

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate, also commonly referred to as 1-Boc-4-(aminomethyl)piperidine, is a key synthetic intermediate in the pharmaceutical industry. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The presence of a Boc-protected amine and a free secondary amine on the piperidine ring allows for orthogonal chemical strategies, enabling the regioselective introduction of various functional groups. This attribute has led to its use in the synthesis of a range of biologically active molecules, including inhibitors of the Kinesin Spindle Protein (KSP), agonists for the G-protein coupled receptor 119 (GPR119), and inhibitors of the Pim-1 kinase, which are promising targets for cancer and metabolic diseases.[3]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate[3]
CAS Number 144222-22-0[3]
Molecular Formula C11H22N2O2[3]
Molecular Weight 214.30 g/mol [3]
Appearance White low melting solid[4]
Density 1.013 g/mL at 25 °C[5][6]
Boiling Point 237-238 °C[5][6]
Refractive Index n20/D 1.473[5][6]
Solubility Soluble in chloroform and methanol.[7][8]

Experimental Protocols

The synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be achieved through several routes. A common and illustrative method involves the Boc protection of 4-(aminomethyl)piperidine. Below is a representative experimental protocol.

Synthesis of tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

This protocol describes the synthesis via the protection of the piperidine nitrogen of 4-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc)2O.

Materials:

  • 4-(aminomethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution and stir at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

  • Slowly add the (Boc)2O solution to the stirred solution of 4-(aminomethyl)piperidine at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[9]

General Protocol for Amide Coupling

The primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be readily used for amide bond formation.

Materials:

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

  • A carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[10]

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[10]

  • Add a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in DMF to the reaction mixture.[10]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Applications in Drug Development & Relevant Signaling Pathways

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a precursor to compounds targeting several key signaling pathways implicated in cancer and metabolic disorders.

Kinesin Spindle Protein (KSP) Inhibitors

KSP, a member of the kinesin-5 family, is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[11] Inhibition of KSP leads to the formation of monoastral spindles, triggering the spindle assembly checkpoint and ultimately inducing apoptosis in proliferating cancer cells.[11] This makes KSP an attractive target for anticancer therapies.

KSP_Inhibition_Pathway cluster_mitosis Normal Mitosis cluster_inhibition KSP Inhibition Prophase Prophase KSP KSP Prophase->KSP activates Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Bipolar_Spindle Bipolar_Spindle KSP->Bipolar_Spindle forms Monoastral_Spindle Monoastral_Spindle KSP->Monoastral_Spindle leads to Bipolar_Spindle->Metaphase enables KSP_Inhibitor KSP_Inhibitor KSP_Inhibitor->KSP inhibits Mitotic_Arrest Mitotic_Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Role of KSP in mitosis and the effect of its inhibition.
GPR119 Agonists

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[12] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making GPR119 a promising target for the treatment of type 2 diabetes.[12]

GPR119_Signaling_Pathway GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 binds to Gs_protein Gs Protein GPR119->Gs_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion Insulin Secretion (Pancreatic β-cells) PKA->Insulin_Secretion potentiates GLP1_Secretion GLP-1 Secretion (Intestinal L-cells) PKA->GLP1_Secretion stimulates

GPR119 signaling pathway upon agonist binding.
Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[13] Its expression is often upregulated in various cancers and is regulated by the JAK/STAT signaling pathway.[13] Pim-1 exerts its oncogenic effects by phosphorylating and regulating the activity of several proteins involved in cell cycle progression and apoptosis, such as c-Myc and p21.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylate Pim1_Gene Pim-1 Gene STAT3_5->Pim1_Gene transcription Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase translation Cell_Cycle_Proteins Cell Cycle Proteins (e.g., c-Myc, p21) Pim1_Kinase->Cell_Cycle_Proteins phosphorylates Apoptosis_Inhibition Apoptosis_Inhibition Pim1_Kinase->Apoptosis_Inhibition promotes Cell_Proliferation Cell_Proliferation Cell_Cycle_Proteins->Cell_Proliferation promotes

Simplified Pim-1 signaling pathway.

Conclusion

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a cornerstone building block for the synthesis of complex and biologically active molecules. Its utility in constructing inhibitors and agonists for critical therapeutic targets like KSP, GPR119, and Pim-1 underscores its importance in modern drug discovery. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the development of novel therapeutics for a range of human diseases.

References

(R)-tert-Butyl 3-aminoazepane-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties of (R)-tert-Butyl 3-aminoazepane-1-carboxylate, a heterocyclic building block relevant in pharmaceutical research and drug development.

Physicochemical Properties

This compound is a substituted azepane derivative. The tert-butyl carbamate (Boc) group serves as a protecting group for the amine, which is a common strategy in organic synthesis to allow for selective reactions at other positions of the molecule.

PropertyValueSource
Molecular Formula C11H22N2O2[1][2][3]
Molecular Weight 214.31 g/mol [1]
Exact Mass 214.168121 u[3]
CAS Number 1032684-85-7[2][3]
Physical Form Liquid[2]
Boiling Point 296.5 ± 33.0 °C (Predicted)[2][3]
Flash Point 133.1 ± 25.4 °C[2][3]
Density 1.02 g/cm³[3]
Refractive Index 1.479[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of related azepane and other heterocyclic structures. The synthesis would likely involve a multi-step process.

A plausible synthetic route could start from a suitable chiral precursor to establish the (R)-stereochemistry at the C3 position. The formation of the seven-membered azepane ring is a key challenge. One potential strategy is the ring expansion of a corresponding protected piperidine derivative. An alternative approach could involve the cyclization of a linear amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group is typically introduced to the ring nitrogen under standard conditions.

A generalized workflow for the synthesis of a protected aminoazepane is outlined below. This workflow is a hypothetical representation based on common organic synthesis techniques for similar compounds.

G cluster_0 Generalized Synthetic Workflow A Chiral Precursor B Azepane Ring Formation A->B Ring Expansion or Cyclization C Introduction of Amino Group B->C Amination D Boc Protection C->D Protection E This compound D->E Final Product

A generalized synthetic workflow for this compound.

Applications in Research and Development

Substituted azepanes are important structural motifs in medicinal chemistry. The presence of a chiral amino group and a protected amine on the azepane ring makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activity. The amino group can be further functionalized, and the Boc protecting group can be removed under acidic conditions to allow for subsequent reactions at the ring nitrogen. This versatility makes it a useful intermediate in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of Boc-Protected Aminoazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 4-aminoazepane-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details its known physical characteristics, provides established experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

tert-Butyl 4-aminoazepane-1-carboxylate is a derivative of aminoazepane where the amino group at the 1-position of the azepane ring is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis, enabling selective reactions at other functional groups.

Quantitative Physical Properties

The known physical properties of tert-butyl 4-aminoazepane-1-carboxylate are summarized in the table below. It is important to note that while the racemic form is often described as a liquid at room temperature, chiral versions have been characterized as crystalline solids.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [2]
Physical Form Liquid[2]
Boiling Point 296 °C at 760 mmHg[2]
Flash Point 133 °C[2]
Melting Point 100-103 °C (for the (4R)-enantiomer)[3]
Purity ≥95%[2]
Solubility Profile
SolventSolubilityReference(s)
Methanol Moderately Soluble[3]
Ethyl Acetate Moderately Soluble[3]
Dichloromethane Moderately Soluble[3]
Water Sparingly Soluble[3]

Experimental Protocols

The following sections detail standard experimental methodologies for the synthesis and characterization of tert-butyl 4-aminoazepane-1-carboxylate.

Synthesis Protocol: Reductive Amination of tert-Butyl 4-oxoazepane-1-carboxylate

A common route to tert-butyl 4-aminoazepane-1-carboxylate involves the reductive amination of the corresponding ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate[4].

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve tert-butyl 4-oxoazepane-1-carboxylate in the chosen solvent (e.g., methanol).

  • Add an excess of the amine source (e.g., ammonium acetate).

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-aminoazepane-1-carboxylate.

Characterization Protocols

NMR spectroscopy is a primary technique for structural confirmation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Analysis:

  • Expected Chemical Shifts:

    • Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.

    • Azepane ring protons: A series of multiplets corresponding to the methylene protons of the azepane ring will be observed between δ 1.5 and 3.5 ppm.

    • NH₂ protons: A broad singlet for the amine protons, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Analysis:

  • Expected Chemical Shifts:

    • Boc group: Signals for the quaternary carbon (around δ 80 ppm), the carbonyl carbon (around δ 155 ppm), and the methyl carbons (around δ 28 ppm) are indicative of the Boc group.

    • Azepane ring carbons: Signals for the carbon atoms of the azepane ring will appear in the aliphatic region of the spectrum.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Sample Preparation:

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Expected Absorption Bands:

  • N-H stretch: A medium to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the azepane ring and the Boc group.

  • C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique:

  • Electrospray ionization (ESI) is a suitable method for this type of compound.

Expected Results:

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.18.

  • A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of tert-butyl 4-aminoazepane-1-carboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start tert-Butyl 4-oxoazepane-1-carboxylate reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification product tert-Butyl 4-aminoazepane-1-carboxylate purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_product Verified Product nmr->final_product Structural Confirmation ir->final_product Functional Group Identification ms->final_product Molecular Weight Verification

Synthesis and Characterization Workflow
Logical Relationship: Boc Protection of an Amine

The following diagram illustrates the general principle of Boc protection of a primary amine, a fundamental transformation in the synthesis of compounds like tert-butyl 4-aminoazepane-1-carboxylate.

boc_protection amine Primary Amine (R-NH2) reaction Nucleophilic Acyl Substitution amine->reaction boc_anhydride Di-tert-butyl dicarbonate ((Boc)2O) boc_anhydride->reaction base Base (e.g., Triethylamine) base->reaction Catalyst boc_protected_amine Boc-Protected Amine (R-NHBoc) reaction->boc_protected_amine byproducts tert-Butanol + CO2 reaction->byproducts

Boc Protection of a Primary Amine

References

Chiral Azepane Building Blocks: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive building block for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] This technical guide provides an in-depth review of the key literature on the stereoselective synthesis of chiral azepane derivatives and their application in drug discovery.

Core Synthetic Strategies for Chiral Azepanes

The construction of enantiomerically pure or enriched azepane rings can be broadly categorized into several key strategies: ring expansion reactions, asymmetric conjugate additions, ring-closing metathesis, and functionalization of existing azepane cores. Each approach offers distinct advantages in accessing diverse substitution patterns with high stereocontrol.

Ring Expansion of Proline and Piperidine Derivatives

Ring expansion of readily available chiral precursors, such as proline and piperidine derivatives, is a powerful strategy for the synthesis of functionalized chiral azepanes.

A notable example is the ring expansion of trifluoromethyl pyrrolidines derived from L-proline. This method involves the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles, leading to 4-substituted α-trifluoromethyl azepanes. The chirality of the starting material is effectively transferred to the final azepane product with high enantiomeric excess.[3]

Another versatile approach is the palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines. This reaction proceeds via an allylic amine rearrangement and demonstrates high enantioretention, making it a valuable method for synthesizing chiral azepanes.[4]

Asymmetric Lithiation and Conjugate Addition

Asymmetric syntheses of polysubstituted azepanes have been achieved through highly diastereoselective and enantioselective (-)-sparteine-mediated lithiation-conjugate additions.[5][6] This methodology utilizes N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, which, after deprotonation with s-BuLi in the presence of (-)-sparteine, undergo conjugate addition to β-aryl α,β-unsaturated esters. The resulting adducts can then be converted into 4,5,6- and 3,4,5,6-substituted N-Boc azepanes in high yields and with excellent stereocontrol.[5]

Olefin Cross-Metathesis and Reductive Cyclization

A straightforward, two-step synthesis of optically active [b]-annulated azepane scaffolds has been developed, commencing from cyclic α-allyl-β-oxoesters.[2][7][8] The initial step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. This is followed by a palladium-catalyzed exhaustive hydrogenation, which includes the reduction of both the C=C double bond and the C≡N triple bond, and a subsequent reductive amination to form the azepane ring with a trans-configuration.[2][7] This method provides products with high enantiopurity (97–98% ee).[7]

dot

Caption: Synthesis of [b]-annulated azepanes.

Osmium-Catalyzed Tethered Aminohydroxylation

A novel approach to heavily hydroxylated azepane iminosugars employs an osmium-catalyzed tethered aminohydroxylation reaction.[9] This key step, performed on allylic alcohols derived from D-mannose, establishes a new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination yields the desired pentahydroxyazepane. This marks the first application of this reaction in the synthesis of iminosugars.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for key synthetic methodologies, allowing for a comparative analysis of their efficiency and stereoselectivity.

Table 1: Asymmetric Lithiation-Conjugate Addition for Polysubstituted Azepanes

EntryElectrophileProductYield (%)dr
1MeI(R,S,R,S)-3085>98:2
2BnBr(R,S,R,S)-3182>98:2
3Allyl-Br(R,S,R,S)-3280>98:2
4Acetaldehyde(S,S,R,S)-3475>98:2

Data extracted from Lee & Beak (2006).[5]

Table 2: Enantioselective Synthesis of [b]-Annulated Azepanes

Starting Material (n)ProductYield of Metathesis (%)Yield of Hydrogenation (%)ee (%)
1 (Cyclopentanone deriv.)4a 877798
2 (Tetralone deriv.)4b 854997
3 (Cycloheptanone deriv.)4c 865798

Data extracted from Aeissen et al. (2023).[2]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations described above.

General Procedure for Asymmetric Lithiation-Conjugate Addition

To a solution of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (1.0 equiv) and (-)-sparteine (1.2 equiv) in toluene at -78 °C is added s-BuLi (1.2 equiv). After stirring for 4 hours, a solution of the β-aryl α,β-unsaturated ester (1.2 equiv) in toluene is added. The reaction mixture is stirred for an additional 4 hours at -78 °C before quenching with saturated aqueous NH4Cl. The aqueous layer is extracted with ether, and the combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the conjugate addition product.[5]

General Procedure for Olefin Cross-Metathesis

A solution of Hoveyda-Grubbs 2nd generation catalyst (1 mol%) in CH2Cl2 is added to a solution of the cyclic α-allyl-β-oxoester (1.0 equiv) and acrylonitrile (1.5 equiv) in toluene at 90 °C. After 18 hours, additional acrylonitrile (2.5 equiv) and catalyst (1 mol%) are added, and the mixture is stirred for another 6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the ω-cyanoallyl intermediate.[2]

General Procedure for Exhaustive Hydrogenation and Reductive Amination

The ω-cyanoallyl intermediate is dissolved in methanol containing acetic acid (5 equiv). Pd/C (10% w/w) is added, and the mixture is hydrogenated at 11 bar and 80 °C for 24 hours. The catalyst is then filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give the final [b]-annulated azepane.[2]

Applications in Drug Discovery

Chiral azepane scaffolds are of significant interest in the development of neuropharmacological agents.[1][2] For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT), with IC50 values below 100 nM.[10] These compounds also exhibit activity at the sigma-1 receptor, suggesting their potential for treating various neuropsychiatric disorders.[1][10]

dot

Azepane_Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_application Application Chiral_Precursors Chiral Precursors (e.g., Proline, Piperidine) Synthetic_Methods Stereoselective Synthesis (e.g., Ring Expansion, Asymmetric Addition) Chiral_Azepane_Scaffolds Chiral Azepane Building Blocks Synthetic_Methods->Chiral_Azepane_Scaffolds Lead_Compound N-Benzylated Bicyclic Azepanes Chiral_Azepane_Scaffolds->Lead_Compound Target_Identification CNS Targets (Monoamine Transporters, σ1 Receptor) Therapeutic_Potential Treatment of Neuropsychiatric Disorders Target_Identification->Therapeutic_Potential Lead_Compound->Target_Identification

References

In-depth Technical Guide: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its rigid, seven-membered azepane core, combined with a strategically placed primary amine and a readily cleavable Boc-protecting group, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of commercial suppliers, detailed quantitative data, and an exemplary experimental protocol for the synthesis of this valuable intermediate, designed to support its application in drug discovery and process development.

Commercial Suppliers and Quantitative Data

The procurement of high-quality starting materials is paramount for reproducible and successful research outcomes. Several commercial suppliers offer this compound, with variations in purity, available quantities, and other specifications. The following table summarizes key information from a selection of vendors to facilitate informed sourcing decisions.

SupplierCatalog NumberCAS NumberPurityEnantiomeric Excess (ee)Appearance
Sigma-Aldrich ChemScene-CS-00798361032684-85-7≥97%Not SpecifiedLiquid
BLD Pharm BD1386821032684-85-7≥98% (HPLC)Not SpecifiedNot Specified
Chem-Impex 291701032684-85-7≥95% (NMR)Not SpecifiedYellow liquid
Leap Chem L10326848571032684-85-799%Not SpecifiedPowder or liquid
AchemBlock Q-86281032684-85-797%>98%Not Specified

Experimental Protocols: Chemoenzymatic Synthesis

Recent advancements in biocatalysis have enabled more sustainable and highly selective synthetic routes to chiral amines. The following protocol details a chemoenzymatic approach for the asymmetric synthesis of this compound from its corresponding ketone precursor, tert-butyl 3-oxoazepane-1-carboxylate. This method leverages the high stereoselectivity of amine dehydrogenases (AmDH) or reductive aminases (RedAm).

3.1. Materials and Reagents

  • tert-Butyl 3-oxoazepane-1-carboxylate

  • Ammonium chloride (NH₄Cl)

  • Potassium phosphate buffer (1 M, pH 7.5)

  • Amine dehydrogenase (AmDH) or Reductive Aminase (RedAm)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware and equipment (magnetic stirrer, pH meter, separatory funnel, rotary evaporator)

  • Analytical instrumentation (HPLC with a chiral column, NMR spectrometer, Mass Spectrometer)

3.2. Reaction Procedure

  • Reaction Buffer Preparation: In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer solution with a final pH of 7.5.

  • Reagent Dissolution: To the buffer solution, add tert-butyl 3-oxoazepane-1-carboxylate to a final concentration of 10 mM. Add ammonium chloride to a final concentration of 1.5 M.

  • Cofactor and Regeneration System: Add NADP⁺ to a final concentration of 1 mM. For cofactor regeneration, add D-glucose to a final concentration of 120 mM and glucose dehydrogenase to a final activity of 5 U/mL.

  • Enzyme Addition: Initiate the reaction by adding the amine dehydrogenase or reductive aminase to a final concentration of 2 mg/mL.

  • Incubation: Stir the reaction mixture at 30°C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone starting material.

  • Reaction Quench and Work-up: Upon completion, terminate the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity. Determine the enantiomeric excess by chiral HPLC analysis.

Workflow and Pathway Visualizations

4.1. Chemoenzymatic Synthesis Workflow

The following diagram illustrates the key steps and components involved in the chemoenzymatic synthesis of this compound.

cluster_0 cluster_1 Enzymatic System ketone tert-Butyl 3-oxoazepane-1-carboxylate imine Imine Intermediate ketone->imine + NH₃ product (R)-tert-Butyl 3-aminoazepane-1-carboxylate imine->product Reduction nadp NAD(P)⁺ imine->nadp amdh Amine Dehydrogenase amdh->imine nadph NAD(P)H nadph->imine regen Cofactor Regeneration (GDH/Glucose) nadp->regen regen->nadph

Caption: Chemoenzymatic synthesis workflow.

4.2. Logical Relationship in Drug Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules.

start (R)-tert-Butyl 3-aminoazepane-1-carboxylate deprotection Boc Deprotection start->deprotection functionalization Amine Functionalization (e.g., Acylation, Alkylation) start->functionalization deprotection->functionalization final_product Active Pharmaceutical Ingredient (API) functionalization->final_product

The Enigmatic Stereochemistry of Aminoazepanes: A Technical Guide to Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. When functionalized with an amino group, the resulting aminoazepane derivatives gain a crucial chiral center, leading to stereoisomers that can exhibit markedly different pharmacological and toxicological profiles. The precise control and unambiguous determination of the stereochemistry and absolute configuration of these derivatives are therefore paramount in drug discovery and development. This technical guide provides an in-depth exploration of the stereochemical intricacies of aminoazepane derivatives, detailing experimental protocols for their stereoselective synthesis, chiral resolution, and the definitive assignment of their absolute configuration.

Stereoselective Synthesis: Crafting Chirality

The foundation of accessing enantiomerically pure aminoazepane derivatives lies in stereoselective synthesis. Various strategies have been developed to introduce and control the stereochemistry at the amino-bearing carbon atom.

One notable approach involves the enantioselective synthesis of [b]-annulated azepane scaffolds from optically active cyclic α-allyl-β-oxoesters.[1][2][3] This two-step process, commencing with a ruthenium-catalyzed olefin cross-metathesis followed by a palladium-catalyzed dihydrogenation, stereoselectively yields azepanes with a relative trans-configuration. The enantiopurity of the resulting products can be established using gas chromatography (GLC) on a chiral phase after derivatization, with reported enantiomeric excesses (ee) of 97–98%.[2][3]

Another effective strategy employs natural amino acids as chiral starting materials. For instance, (R)-3-(Boc-amino)azepane can be conveniently synthesized in two steps from D-lysine.[4] This method involves the conversion of N-Boc protected 3-aminolactams into imido esters via O-alkylation, followed by hydrogenation over a platinum catalyst. This approach leverages the inherent chirality of the starting material to produce the desired enantiomerically pure aminoazepane derivative.

Enzyme-catalyzed reactions also offer a powerful tool for the stereoselective synthesis of aminoazepane derivatives. Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been successfully employed for the conversion of N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane.[5]

Chiral Resolution and Determination of Enantiomeric Excess

For racemic mixtures of aminoazepane derivatives, chiral resolution is necessary to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective technique for this purpose.[6][7] The choice of CSP is critical and often depends on the specific structure of the aminoazepane derivative. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of a broad range of chiral amines.[8]

The determination of enantiomeric excess (ee) is a critical quality control step. Several analytical techniques can be employed, with chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy being the most prevalent.

Protocols for Determining Enantiomeric Excess:

  • Chiral HPLC: This is a direct method that physically separates the enantiomers, allowing for their individual quantification. The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.[9]

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a CSA, the enantiomers of a chiral compound can form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[10] Alternatively, reaction with a CDA converts the enantiomers into stable diastereomers with different NMR spectra.[11] The ee can be determined by integrating the signals corresponding to each stereoisomer. A simple protocol for primary and secondary amines involves directly mixing the analyte with a BINOL-derived CSA in an NMR tube and recording the 1H or 19F NMR spectrum.[10]

Absolute Configuration Determination

The definitive assignment of the three-dimensional arrangement of atoms at a chiral center is known as determining the absolute configuration. The primary techniques for this purpose are X-ray crystallography and NMR spectroscopy, often in conjunction with chiral derivatizing agents.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules.[12][13] By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed three-dimensional model of the molecule can be generated, unambiguously revealing the spatial arrangement of its atoms. The absolute configuration of several annulated azepane derivatives has been unequivocally established using this technique, confirming the (R,R)-configuration in specific cases.[1][2]

NMR Spectroscopy

NMR spectroscopy, particularly when used with chiral derivatizing agents, provides a powerful method for assigning the absolute configuration of chiral amines in solution. The most well-known approach is Mosher's method, which involves the formation of diastereomeric esters or amides with a chiral reagent. By analyzing the differences in the chemical shifts of protons near the chiral center in the resulting diastereomers, the absolute configuration can be deduced.

More recent protocols have expanded on this principle. For instance, a simple three-component chiral derivatization protocol for primary amines involves condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol. The resulting diastereoisomeric iminoboronate esters exhibit well-resolved signals in their 1H NMR spectra, allowing for the determination of the parent amine's enantiopurity and, by extension, its absolute configuration when correlated with a known standard.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the stereochemical analysis of aminoazepane derivatives. It is important to note that specific values can vary depending on the exact structure of the derivative and the experimental conditions.

Table 1: Specific Optical Rotation of Chiral Aminoazepane Precursors

CompoundConfigurationSpecific Rotation ([α]D)SolventReference
(R)-3-(Boc-amino)azepaneRNot explicitly stated, but derived from D-lysine-[4]
L-3-N-Cbz-aminoazepaneLNot explicitly stated, but derived from L-lysinol-[5]

Table 2: Representative Chiral HPLC Separation Conditions for Amino Derivatives

Analyte TypeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
Underivatized Amino AcidsAstec CHIROBIOTIC TAcetonitrile/Water/Methanol with additives1.0UV/MS[6]
N-derivatized Amino AcidsCHIRALPAK® ZWIX(+) / ZWIX(-)Methanol/Water with additives-MS[15]
Halogenated 4-methylaminorexLux i-Amylose-1Varies-UV[8]

Note: Optimal HPLC conditions are highly dependent on the specific aminoazepane derivative and require method development.

Table 3: Representative 1H and 13C NMR Chemical Shift Data for Characterization

Compound DerivativeNucleusChemical Shift (δ, ppm)SolventReference
N-Boc-alanine-L-proline-OMe1H1.35 (d, 3H), 1.40 (s, 9H), 1.90–2.27 (m, 4H), 3.54–3.71 (m, 2H), 3.70 (s, 3H), 4.45 (m, 1H), 4.51 (m, 1H)CDCl3[16]
Halogenated 4-methylaminorex1H & 13CVaries with halogen substituentCDCl3, DMSO-d6[8]

Note: Detailed NMR data is crucial for structural elucidation and can be used for stereochemical assignment through the application of chiral derivatizing agents and analysis of diastereomeric differences.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of determining the stereochemistry of aminoazepane derivatives, the following diagrams are provided in the DOT language for Graphviz.

Stereoselective_Synthesis_Workflow Start Chiral Starting Material (e.g., D-Lysine) Step1 Chemical Transformation 1 (e.g., Lactamization) Start->Step1 Step2 Chemical Transformation 2 (e.g., Reduction) Step1->Step2 Product Enantiomerically Pure Aminoazepane Derivative Step2->Product

Caption: Workflow for the stereoselective synthesis of a chiral aminoazepane derivative.

Chiral_Resolution_and_Analysis Racemic Racemic Aminoazepane Mixture HPLC Chiral HPLC Separation Racemic->HPLC Enantiomer1 Enantiomer 1 HPLC->Enantiomer1 Enantiomer2 Enantiomer 2 HPLC->Enantiomer2 Analysis Determination of Enantiomeric Excess Enantiomer1->Analysis Enantiomer2->Analysis

Caption: Process of chiral resolution and analysis of enantiomeric excess.

Absolute_Configuration_Determination cluster_main Determination Methods cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy Enantiopure Enantiopure Sample Crystal Single Crystal Growth Enantiopure->Crystal Derivatization Derivatization with Chiral Agent (CDA) Enantiopure->Derivatization Diffraction X-ray Diffraction Crystal->Diffraction Structure 3D Structure (Absolute Configuration) Diffraction->Structure NMR_Analysis NMR Analysis of Diastereomers Derivatization->NMR_Analysis Config_Assignment Assignment of Absolute Configuration NMR_Analysis->Config_Assignment

Caption: Key methods for determining the absolute configuration of aminoazepane derivatives.

References

An In-depth Technical Guide to (R)-tert-Butyl 3-aminoazepane-1-carboxylate: Structure and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its seven-membered azepane scaffold, coupled with a strategically placed amino group and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a discussion on its likely three-dimensional conformation based on the analysis of related structures. Furthermore, this document outlines a plausible synthetic route and standard analytical procedures for its characterization, addressing the current gap in publicly available experimental data.

Chemical Structure and Identification

This compound is a disubstituted azepane, a seven-membered saturated heterocycle containing one nitrogen atom. The molecule possesses a chiral center at the C3 position, with the (R)-configuration. The primary amino group at C3 provides a key functional handle for further chemical modifications, while the Boc group at the nitrogen atom of the azepane ring serves as a common protecting group, enhancing its stability and modulating its reactivity during synthetic transformations.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name tert-butyl (3R)-3-aminoazepane-1-carboxylate
CAS Number 1032684-85-7
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCCC--INVALID-LINK--N
InChI Key WXWILWLHHQGUCX-SECBINFHSA-N
Predicted Boiling Point 296.5 ± 33.0 °C at 760 mmHg[1]
Predicted Density 1.02 g/cm³[1]
Appearance Liquid or Powder[1]
Storage Conditions 4°C, protect from light

Three-Dimensional Conformation

The conformational landscape of the seven-membered azepane ring is complex due to its inherent flexibility. Unlike the well-defined chair and boat conformations of cyclohexane, azepanes can adopt a variety of lower-energy twist-chair and twist-boat conformations. The presence of the bulky N-Boc group and the amino substituent at the C3 position will significantly influence the preferred conformation.

A comprehensive conformational analysis would necessitate computational modeling, such as Density Functional Theory (DFT) calculations, to identify the global minimum energy conformation and the relative energies of other accessible conformers.

G cluster_input Input cluster_analysis Conformational Analysis Workflow cluster_output Output start 2D Structure of (R)-tert-Butyl 3-aminoazepane-1-carboxylate comp_chem Computational Modeling (DFT) start->comp_chem nmr_exp NMR Spectroscopy (NOE/ROE) start->nmr_exp xray X-ray Crystallography start->xray conformations Identification of Low-Energy Conformers (Twist-Chair, Twist-Boat) comp_chem->conformations nmr_exp->conformations structural Geometric Parameters (Bond Lengths, Angles, Dihedrals) xray->structural thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) conformations->thermo conformations->structural G cluster_synthesis Proposed Synthetic Pathway start Chiral Precursor (e.g., (R)-3-aminopiperidine derivative) step1 N-Boc Protection start->step1 Boc₂O, Base step2 Ring Expansion Reaction step1->step2 e.g., Tiffeneau-Demjanov rearrangement step3 Functional Group Interconversion (e.g., reduction of a ketone or azide) step2->step3 e.g., NaBH₄ or H₂, Pd/C product (R)-tert-Butyl 3-aminoazepane-1-carboxylate step3->product

References

Solubility Profile of (R)-tert-Butyl 3-aminoazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-tert-Butyl 3-aminoazepane-1-carboxylate, a key building block in contemporary drug discovery and development. The document outlines its physicochemical properties, estimated solubility in a range of common organic solvents, and detailed experimental protocols for solubility determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, formulation, and development of novel therapeutics.

Introduction

This compound is a versatile heterocyclic intermediate widely utilized in the synthesis of complex pharmaceutical compounds.[1] Its azepane core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting group makes it an ideal starting material for the introduction of diverse functionalities, facilitating the exploration of chemical space in drug discovery programs.[2][3] The tert-butyl ester group is known to generally enhance the solubility of compounds in organic solvents, a crucial property for synthetic manipulation and formulation.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems and for the design of experimental procedures.

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₂[5][6]
Molecular Weight 214.31 g/mol [2]
Appearance Liquid[2][5]
Boiling Point 296.5 ± 33.0 °C at 760 mmHg[5]
IUPAC Name tert-butyl (3R)-3-aminoazepane-1-carboxylate[5]
CAS Number 1032684-85-7[5][6]

Estimated Solubility in Organic Solvents

Table 2 provides an estimated qualitative and quantitative solubility profile for this compound in various organic solvents at ambient temperature. It is crucial to note that these values are estimations and should be experimentally verified for precise applications.

SolventClassEstimated Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)
Dichloromethane (DCM)ChlorinatedVery Soluble> 20
ChloroformChlorinatedVery Soluble> 20
Tetrahydrofuran (THF)EtherSoluble10 - 20
Diethyl EtherEtherModerately Soluble5 - 10
Ethyl Acetate (EtOAc)EsterSoluble10 - 20
AcetoneKetoneSoluble10 - 20
Acetonitrile (MeCN)NitrileSoluble10 - 20
Dimethylformamide (DMF)AmideVery Soluble> 20
Dimethyl Sulfoxide (DMSO)SulfoxideVery Soluble> 20
Methanol (MeOH)AlcoholVery Soluble> 20
Ethanol (EtOH)AlcoholVery Soluble> 20
Isopropanol (IPA)AlcoholSoluble10 - 20
TolueneAromatic HydrocarbonModerately Soluble5 - 10
HexanesAliphatic HydrocarbonSparingly Soluble< 1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvent (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Constant temperature water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to generate a calibration curve.

  • Temperature Control: Set the constant temperature water bath to the desired experimental temperature and connect it to the jacketed glass vessel. Allow the solvent in the vessel to equilibrate at this temperature.

  • Equilibration: Add an excess amount of this compound to the temperature-controlled solvent in the vessel. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid indicates that a saturated solution has been formed.

  • Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation.

  • Filtration: Immediately pass the withdrawn sample through a syringe filter to remove any suspended solid particles.

  • Sample Preparation for Analysis: Accurately weigh a portion of the filtered saturated solution. Dilute this sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC system. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.

Role in Drug Development Workflow

This compound serves as a critical starting material in the drug development pipeline. Its structural features allow for the systematic synthesis of compound libraries for screening and lead optimization.

G A (R)-tert-Butyl 3-aminoazepane-1-carboxylate B Diversity-Oriented Synthesis A->B Starting Material C Compound Library B->C Generates D High-Throughput Screening (HTS) C->D Input for E Hit Identification D->E Identifies F Lead Optimization E->F Leads to G Preclinical Development F->G Results in

Caption: Drug development workflow utilizing the target compound.

Experimental Workflow for Solubility Determination

The experimental protocol for determining solubility follows a logical sequence of steps to ensure accurate and reproducible results.

G A Prepare Standard Solutions & Calibration Curve G Analyze by GC or HPLC A->G B Solvent Temperature Equilibration C Add Excess Solute & Stir (24-48h for Equilibrium) B->C D Sample Supernatant with Pre-heated Syringe C->D E Filter Sample (0.45 µm) D->E F Dilute Sample for Analysis E->F F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination.

Conclusion

This compound is a valuable building block in pharmaceutical research, and understanding its solubility is paramount for its effective use. While precise quantitative data requires experimental determination, its structural characteristics suggest good solubility in a broad range of common organic solvents. The provided experimental protocol offers a robust method for obtaining accurate solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation development.

References

Methodological & Application

Protocol for N-Boc Deprotection of (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed protocol for the N-Boc deprotection of (R)-tert-Butyl 3-aminoazepane-1-carboxylate to yield (R)-3-aminoazepane, a key intermediate for the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are effective for this transformation.[1][3][4]

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to afford the free amine.[2][5][6] The resulting amine is typically isolated as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[1][5][6]

This application note provides two reliable protocols for this deprotection, along with a summary of reaction parameters and a visual workflow to guide researchers, scientists, and drug development professionals in successfully performing this chemical transformation.

Experimental Protocols

Two common and effective methods for the N-Boc deprotection of this compound are presented below. The choice of method may depend on the desired salt form of the final product and the compatibility of subsequent reaction steps.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is widely used for its efficiency and the volatility of the reagents, which simplifies product isolation.[7]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (TFA) dropwise. A common ratio is a 1:1 to 1:4 mixture of DCM to TFA (v/v).[7] For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-25% in DCM) can be used.[1][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up (Isolation of the TFA salt): Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. The resulting residue is the trifluoroacetate salt of (R)-3-aminoazepane and can often be used in the next step without further purification.[7][9]

  • Work-up (Isolation of the free amine):

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess TFA, followed by a wash with brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, (R)-3-aminoazepane.

Safety Precautions: Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt of the product, which can be easier to handle and purify.[10]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane or Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane in a round-bottom flask with a magnetic stir bar.[4]

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[4][11]

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.[4] In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.[4]

  • Work-up:

    • If a precipitate has formed, collect the solid by filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to obtain (R)-3-aminoazepane hydrochloride.

    • If no precipitate forms, remove the solvent in vacuo. The resulting residue is the hydrochloride salt. It can be triturated with diethyl ether to induce solidification and then filtered as described above.[9]

Data Presentation

The following table summarizes typical reaction parameters for the N-Boc deprotection of this compound.

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Starting Material This compoundThis compound
Reagent Trifluoroacetic acid (TFA)4M Hydrochloric acid (HCl) in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Reagent Ratio 20-100% TFA in DCM (v/v)5-10 equivalents of HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 16 hours
Work-up Evaporation or Aqueous washFiltration or Evaporation/Trituration
Product Form TFA salt or Free amineHCl salt

Mandatory Visualization

experimental_workflow start_end start_end process process decision decision output output wash wash start Start dissolve Dissolve Boc-protected azepane in Solvent (DCM or Dioxane) start->dissolve cool Cool to 0 °C (TFA Protocol) dissolve->cool add_acid Add Acid (TFA or HCl) cool->add_acid react Stir at RT (1-16 h) add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup_choice Work-up Method? monitor->workup_choice evaporate Evaporate Solvent workup_choice->evaporate Salt wash_neutralize Neutralize (NaHCO₃) & Wash workup_choice->wash_neutralize Free Amine (TFA) filter_triturate Filter or Triturate workup_choice->filter_triturate Salt (HCl) product_salt Amine Salt (TFA or HCl) evaporate->product_salt product_free Free Amine wash_neutralize->product_free filter_triturate->product_salt end End product_salt->end product_free->end

Caption: Workflow for the N-Boc deprotection of this compound.

References

Application Notes and Protocols for (R)-tert-Butyl 3-aminoazepane-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a cyclic, non-proteinogenic amino acid analog. The incorporation of such structures into peptides is a key strategy in medicinal chemistry to introduce conformational constraints. This can lead to peptides with enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. The azepane ring, a seven-membered saturated heterocycle, is of particular interest as it can induce specific turns and secondary structures in peptide chains.

Potential Applications in Peptide Synthesis:

The primary application of this compound in peptide synthesis is as a building block to create peptidomimetics with constrained topologies. The rationale for its use includes:

  • Induction of Secondary Structures: The seven-membered ring of the azepane moiety can act as a scaffold to induce specific turn or helical conformations within a peptide sequence. This is crucial for mimicking the bioactive conformation of natural peptides and improving binding affinity to biological targets.

  • Increased Proteolytic Stability: The unnatural azepane structure can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide drug candidates.

  • Enhanced Receptor Selectivity: By locking the peptide backbone into a specific conformation, the interaction with target receptors can be optimized, leading to higher selectivity and potentially reducing off-target effects.

  • Scaffold for Further Functionalization: The azepane ring can serve as a scaffold for the attachment of other functional groups to create multifunctional peptides or peptide-drug conjugates.

General Experimental Protocols:

The incorporation of this compound into a growing peptide chain would typically be performed using standard solid-phase peptide synthesis (SPPS) techniques. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a protecting group, while the free primary amine at the 3-position allows for coupling to the carboxylic acid of the preceding amino acid in the sequence.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the general steps for coupling this compound to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% Piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add the base (e.g., DIEA, 4-8 equivalents) to the solution.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. The reaction progress can be monitored using a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (if applicable).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group on the azepane ring.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

As no specific literature was found detailing the use of this compound in peptide synthesis, a table with quantitative data cannot be provided at this time. For general guidance, coupling efficiencies for sterically hindered or unusual amino acids can range from 70% to >95%, depending on the coupling reagents, reaction time, and the specific peptide sequence.

Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating an unnatural amino acid like this compound.

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Unnatural AA (this compound, Coupling Reagents, DIEA, DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat for next AAs Wash2->Elongate Continue Chain Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final AA Elongate->Deprotect Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze Concept_Diagram cluster_input Inputs cluster_process Process cluster_output Outputs & Properties LinearPeptide Linear Peptide Sequence SPPS Solid-Phase Peptide Synthesis LinearPeptide->SPPS Azepane (R)-tert-Butyl 3-aminoazepane-1-carboxylate Azepane->SPPS Peptidomimetic Constrained Peptidomimetic SPPS->Peptidomimetic Stability Increased Stability Peptidomimetic->Stability Selectivity Enhanced Selectivity Peptidomimetic->Selectivity Activity Improved Activity Peptidomimetic->Activity

Application Notes and Protocols for Amide Coupling Reactions with (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl 3-aminoazepane-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its secondary amine, once acylated, introduces a key structural motif present in a variety of biologically active molecules. The successful formation of the amide bond is therefore a critical step in the synthesis of these target compounds.

This document provides detailed application notes and protocols for the amide coupling of this compound with various carboxylic acids. It outlines common reaction conditions, presents key data in a structured format, and offers step-by-step experimental procedures.

Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under neutral conditions. To facilitate this transformation, the carboxylic acid must first be "activated". This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

The choice of coupling reagent, base, and solvent is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral centers.[1]

Common Amide Coupling Conditions

A variety of reagents and conditions have been developed for efficient amide bond formation. The most common methods involve carbodiimides, uronium/aminium salts, and phosphonic anhydrides.

2.1 Carbodiimide-Based Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular water-soluble coupling reagent.[1] Its primary advantage is the easy removal of the urea byproduct via aqueous workup.[1] To enhance efficiency and suppress racemization, EDC is almost always used in conjunction with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][2]

2.2 Uronium/Aminium Salt-Based Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and low rates of epimerization.[3][4] It is particularly well-suited for challenging couplings, including those involving sterically hindered substrates.[3] The mechanism involves the formation of a highly reactive OAt-active ester.[1][4] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required.[3]

2.3 Propylphosphonic Anhydride (T3P®) Coupling

T3P® is a mild and efficient coupling reagent that acts as both an activator and a dehydrating agent.[5] A significant advantage of T3P® is that its byproducts are water-soluble, simplifying the work-up procedure.[6] It has a low toxicity and allergy profile, making it a safer alternative to some other reagents.[6]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions for the amide coupling of this compound with a generic carboxylic acid.

Table 1: Carbodiimide-Based Coupling Conditions

ParameterCondition
Amine This compound (1.0 - 1.2 equiv)
Carboxylic Acid Substrate (1.0 equiv)
Coupling Reagent EDC·HCl (1.1 - 1.5 equiv)
Additive HOBt or OxymaPure (1.1 - 1.5 equiv)
Base DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Typical Time 2 - 18 hours

Table 2: HATU-Based Coupling Conditions

ParameterCondition
Amine This compound (1.0 - 1.2 equiv)
Carboxylic Acid Substrate (1.0 equiv)
Coupling Reagent HATU (1.0 - 1.5 equiv)
Base DIPEA or Collidine (2.0 - 4.0 equiv)
Solvent Anhydrous DMF or NMP
Temperature 0 °C to Room Temperature
Typical Time 1 - 4 hours

Table 3: T3P®-Based Coupling Conditions

ParameterCondition
Amine This compound (1.0 - 1.2 equiv)
Carboxylic Acid Substrate (1.0 equiv)
Coupling Reagent T3P® (50% solution in EtOAc or DMF) (1.2 - 2.0 equiv)
Base Pyridine or DIPEA (2.0 - 4.0 equiv)
Solvent Anhydrous EtOAc, THF, or DCM
Temperature 0 °C to Room Temperature
Typical Time 2 - 12 hours

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using EDC/HOBt

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

  • Dissolve the mixture in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, proceed with the general work-up and purification protocol.

Protocol 2: General Procedure using HATU

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 equiv) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the general work-up and purification protocol.

Protocol 3: General Procedure using T3P®

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and this compound (1.1 equiv).

  • Dissolve the solids in a suitable anhydrous solvent (e.g., Ethyl Acetate or DCM).

  • Add a base such as Pyridine or DIPEA (3.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (1.5 equiv, typically as a 50% solution in EtOAc or DMF) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the general work-up and purification protocol.

General Work-up and Purification Protocol

  • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • If the reaction was performed in a water-miscible solvent like DMF, dilute the mixture with a larger volume of an organic solvent such as Ethyl Acetate (EtOAc) or DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (or 5% citric acid), saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Amine, Carboxylic Acid, Coupling Reagent, and Base in Solvent stir Stir at 0°C to RT (1-18 hours) reagents->stir Under N2 atmosphere monitor Monitor Progress (TLC or LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolate Pure Amide chromatography->product

Caption: General workflow for an amide coupling reaction.

G Amine (R)-tert-Butyl 3-aminoazepane-1-carboxylate Product Desired Amide Product Amine->Product Acid Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., HATU, EDC) Acid->CouplingReagent Activates Byproducts Byproducts (e.g., Urea, Salts) Product->Byproducts Formed alongside CouplingReagent->Product Mediates Coupling Base Base (e.g., DIPEA) Base->CouplingReagent Facilitates Activation Solvent Solvent (e.g., DMF, DCM) Solvent->Amine Solvent->Acid Solvent->CouplingReagent Solvent->Base

Caption: Logical relationship of components in amide coupling.

References

Synthesis of Kinase Inhibitors Utilizing Azepane Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors built upon the versatile azepane scaffold. The seven-membered azepane ring system offers a three-dimensional framework that can be strategically functionalized to achieve potent and selective inhibition of various protein kinases, which are critical targets in drug discovery, particularly in oncology.

Introduction to Azepane-Based Kinase Inhibitors

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its conformational flexibility allows for optimal positioning of substituents to interact with the complex architecture of kinase active sites. This adaptability has led to the development of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), Protein Kinase B (PKB/Akt), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4]

The synthesis of functionalized azepanes can be approached through various strategies, including ring-closing reactions, ring-expansion of smaller cyclic systems, and multi-step sequences.[1] A particularly innovative and efficient method involves the photochemical dearomative ring expansion of readily available nitroarenes, providing a direct route to polysubstituted azepanes.[5][6][7] This approach allows for the generation of diverse azepane cores that can be further elaborated to target specific kinases.

Data Presentation: Potency of Azepane-Based Kinase Inhibitors

The following tables summarize the in vitro potency of representative azepane-based kinase inhibitors against their respective targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of next-generation inhibitors.

Table 1: Inhibition of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA) by Azepane Derivatives

Compound IDTarget KinaseIC50 (nM)Notes
1 PKBα5Ester-containing lead compound, plasma unstable.[3]
4 PKBα4Amide isostere of compound 1, plasma stable and highly active.[3]

Table 2: Inhibition of Rho-associated Kinase (ROCK) by Benzoazepinone Derivatives

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular pIC50
3 ROCK1< 17.5
3 ROCK2< 17.8
15 ROCK1< 18.2
15 ROCK2< 18.5

Data for Table 2 sourced from a study on 8-(azaindolyl)-benzoazepinones.[2]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows for their synthesis and evaluation is essential for a comprehensive understanding.

G cluster_synthesis General Synthetic Workflow cluster_evaluation Biological Evaluation Workflow Nitroarene Nitroarene Precursor Photochemical_RE Photochemical Ring Expansion Nitroarene->Photochemical_RE Azepine_Int 3H-Azepine Intermediate Photochemical_RE->Azepine_Int Hydrogenolysis Hydrogenolysis Azepine_Int->Hydrogenolysis Azepane_Core Azepane Core Hydrogenolysis->Azepane_Core Functionalization Functionalization Azepane_Core->Functionalization Final_Inhibitor Final Kinase Inhibitor Functionalization->Final_Inhibitor Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Final_Inhibitor->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cellular_Assay Mechanism_Assay Mechanism of Action (e.g., Western Blot) Cellular_Assay->Mechanism_Assay SAR_Analysis SAR Analysis & Optimization Mechanism_Assay->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of azepane-based kinase inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->Akt inhibits

Caption: The PI3K/Akt signaling pathway and the point of intervention for azepane-based inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of Polysubstituted Azepanes via Photochemical Ring Expansion of Nitroarenes[5][6][7]

This protocol describes a general method for the synthesis of the azepane core, which can be adapted for various substituted nitroarenes.

Materials:

  • Substituted nitroarene

  • Triisopropyl phosphite (P(Oi-Pr)3)

  • Diethylamine (Et2NH)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (Pd/C, 10 mol%) or Platinum(IV) oxide (PtO2, 10 mol%)

  • Hydrogen gas (H2)

  • Ethanol (EtOH)

  • Blue LEDs (e.g., 455 nm)

  • Schlenk flask or other suitable reaction vessel for photochemistry

  • Hydrogenation apparatus

Procedure:

Step 1: Photochemical Nitrogen Insertion

  • In a Schlenk flask, dissolve the substituted nitroarene (1.0 equiv) in anhydrous THF (to a concentration of 0.2 M).

  • Add triisopropyl phosphite (3.0 equiv) and diethylamine (3.2 equiv).

  • Seal the flask and irradiate the reaction mixture with blue LEDs at room temperature for 72 hours with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material and the formation of the 3H-azepine intermediate.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile reagents. The crude 3H-azepine intermediate can be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Hydrogenolysis to the Azepane Core

  • Dissolve the crude 3H-azepine intermediate in ethanol (to a concentration of 0.1 M) in a hydrogenation vessel.

  • Add Pd/C (10 mol%) or PtO2 (10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (1 atm) and stir the reaction mixture at room temperature for 20-72 hours. The reaction time may vary depending on the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude azepane product.

  • Purify the product by column chromatography on silica gel to obtain the desired polysubstituted azepane.

Protocol 2: Synthesis of 8-(azaindolyl)-benzoazepinones as ROCK Inhibitors[2]

This protocol details the synthesis of a specific class of azepane-containing ROCK inhibitors.

Materials:

  • 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

  • Appropriate aryl iodide (e.g., 3-iodoaniline derivative)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., Cs2CO3)

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • Dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aqueous ammonia (NH3)

Procedure:

Step 1: N-Arylation

  • To a solution of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (1.0 equiv) and the appropriate aryl iodide (1.1 equiv) in dioxane, add a palladium catalyst and a base.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-arylated intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a solution of the N-arylated intermediate (1.0 equiv) in dioxane, add bis(pinacolato)diboron (1.2 equiv), potassium acetate (2.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl2).

  • Heat the mixture at 105 °C under an inert atmosphere.

  • After formation of the boronic ester, add an aqueous solution of Cs2CO3 and the appropriate azaindole halide.

  • Continue heating until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry, filter, and concentrate the combined organic layers.

  • Purify the product by column chromatography.

Step 3: Deprotection (if applicable)

  • If a protecting group is present (e.g., on the azaindole nitrogen), dissolve the compound in a suitable solvent (e.g., DCM) and add a deprotecting agent (e.g., TFA).

  • Stir at room temperature until the deprotection is complete.

  • Evaporate the solvent and treat the residue with aqueous ammonia in dioxane.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the final product by chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[8][9][10][11][12]

This protocol provides a general method for determining the IC50 values of azepane-based inhibitors against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Azepane-based inhibitor stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the azepane-based inhibitor in kinase reaction buffer.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Cellular Kinase Inhibition Analysis by Western Blotting[13][14][15][16][17]

This protocol describes how to assess the effect of an azepane-based inhibitor on the phosphorylation of a target kinase or its downstream substrates in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Azepane-based inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azepane-based inhibitor for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4 °C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to serve as a loading control.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

References

Application Notes and Protocols for (R)-tert-Butyl 3-aminoazepane-1-carboxylate in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a versatile chiral building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. Its unique seven-membered azepane ring structure, combined with a strategically placed amino group and a protective tert-butoxycarbonyl (Boc) group, offers significant opportunities for creating diverse and complex molecules with potential pharmacological activity. This document provides detailed application notes and generalized protocols for the use of this building block in drug discovery, with a focus on its application in neuropharmacology and anti-inflammatory research.

Application Notes

This compound serves as a crucial starting material for the synthesis of a variety of bioactive compounds. The primary amino group allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design.

Key Therapeutic Areas of Application:

  • Neuropharmacology: The azepane scaffold is a recurring motif in centrally active agents. Derivatives of this building block are being investigated for their potential to modulate neurotransmitter receptors and transporters, making them attractive for conditions such as anxiety, depression, and neurodegenerative diseases.

  • Anti-inflammatory Agents: The structural features of this compound are suitable for designing molecules that can interact with targets in inflammatory pathways.[1] Researchers have explored its use in creating selective inhibitors of enzymes and receptors involved in inflammation.

  • Somatostatin Receptor Type 5 (SST5) Antagonists: There is potential for the use of (S)-tert-Butyl 4-aminoazepane-1-carboxylate, a related compound, in preparing nicotinamides as selective SST5 antagonists.[2] This suggests that the (R)-3-amino isomer could also be a valuable building block for developing ligands for G-protein coupled receptors like SST5, which are implicated in hormonal disorders and some cancers.

Advantages of using this compound:

  • Chiral Integrity: The defined stereochemistry at the 3-position is crucial for achieving specific interactions with biological targets, which can lead to improved efficacy and reduced off-target effects.

  • Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen facilitates controlled, stepwise synthesis, allowing for selective modification of the primary amino group before any manipulation of the ring nitrogen. This group can be readily removed under acidic conditions.

  • Structural Novelty: The seven-membered azepane ring provides a unique three-dimensional conformation compared to more common five- or six-membered rings, which can be advantageous for fitting into specific protein binding pockets.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These should be adapted and optimized for specific target molecules.

Protocol 1: General Procedure for Acylation of the Amino Group

This protocol describes the formation of an amide bond, a common step in creating novel drug candidates from this building block.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

  • Add the organic base (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM or Ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired acylated product.

Protocol 2: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group to allow for further modification of the azepane nitrogen.

Materials:

  • Boc-protected azepane derivative

  • Acidic solution (e.g., 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the Boc-protected azepane derivative in the anhydrous solvent.

  • Add the acidic solution (e.g., 4M HCl in Dioxane or 20% TFA in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon complete removal of the Boc group, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • The resulting amine salt can be used directly in the next step or neutralized by partitioning between an organic solvent and a saturated aqueous sodium bicarbonate solution.

  • If neutralized, separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to obtain the free amine.

Data Presentation

The following table template can be used to organize and present pharmacological data for novel therapeutics synthesized from this compound.

Compound IDStructure/ModificationTarget(s)Assay TypeIC50/EC50/Ki (nM)% Inhibition @ [X] µM
Example-001 Nicotinamide derivativeSST5Radioligand Binding
Example-002 Phenylacetamide derivativeUndisclosedEnzyme Inhibition
Your-Cmpd-001
Your-Cmpd-002

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the use of this compound in drug discovery.

G cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A (R)-tert-Butyl 3-aminoazepane-1-carboxylate B Chemical Derivatization (e.g., Acylation, Alkylation) A->B C Library of Novel Azepane Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G In Vitro & In Vivo Testing F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow using a building block.

G cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade Ligand Azepane-based SST5 Antagonist Receptor SST5 Receptor (GPCR) Ligand->Receptor Blocks Somatostatin Binding G_protein Gαi/o Protein Receptor->G_protein Inhibits Activation AC Adenylate Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Activation Cellular_Response Cellular Response (e.g., Hormone Secretion) CREB->Cellular_Response Modulation

Caption: Hypothetical SST5 antagonist signaling pathway.

References

Application Notes and Protocols for the Reductive Amination of Azepane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds and is a highly effective method for the N-functionalization of azepane intermediates. This reaction, also known as reductive alkylation, involves the reaction of a carbonyl compound (an aldehyde or ketone) with the secondary amine of an azepane to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This application note provides detailed experimental procedures for the reductive amination of azepane intermediates, with a focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

General Principles of Reductive Amination

The reductive amination process can be performed as a one-pot reaction, which is highly efficient. The general mechanism involves two key steps:

  • Iminium Ion Formation: The azepane secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the loss of a water molecule to form a transient iminium ion. This step is often catalyzed by a small amount of acid.

  • Reduction: A reducing agent present in the reaction mixture selectively reduces the iminium ion to the final tertiary amine product.

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The ideal reagent should be capable of reducing the iminium ion intermediate much faster than it reduces the starting carbonyl compound. While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for its mildness, high chemoselectivity, and broad functional group tolerance.[1][2] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[1][3]

Experimental Protocols

Herein, we provide a general protocol for the reductive amination of an azepane intermediate with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials

  • Azepane intermediate (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.4 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel, appropriate eluent)

General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of the azepane intermediate (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added sodium triacetoxyborohydride (2.4 equiv).[4]

  • The reaction mixture is stirred at room temperature for 15 hours.[4]

  • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 15 mL).[4]

  • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted azepane.

Data Presentation

The following tables summarize typical reaction conditions and yields for the reductive amination of azepane and related cyclic amine intermediates.

Table 1: Reductive Amination of Cyclic Amines with Aldehydes and Ketones using NaBH(OAc)₃

Amine IntermediateCarbonyl CompoundReducing Agent (equiv)SolventTime (h)Yield (%)Reference
Cyclopropylammonium saltBenzaldehydeNaBH(OAc)₃ (2.4)CH₂Cl₂1585[4]
Cyclopropylammonium saltCyclohexanecarbaldehydeNaBH(OAc)₃ (2.4)CH₂Cl₂1578[4]
Cyclopropylammonium saltAcetophenoneNaBH(OAc)₃ (2.4)CH₂Cl₂1565[4]
Dimethylamine HClm-AnisaldehydeNaBH(OAc)₃ (2.2)THF177[5]

Table 2: Qualitative Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over carbonyls; suitable for one-pot reactions; broad functional group tolerance; less toxic than NaBH₃CN.[1][2]Water-sensitive; not compatible with methanol.[6]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions; effective in one-pot reactions; not water-sensitive.[1][6]Highly toxic; generates toxic cyanide byproducts.[1][3]
Sodium Borohydride (NaBH₄) Inexpensive and potent reducing agent.[1]Can reduce aldehydes and ketones, often requiring a two-step procedure; less selective.[1][6]

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants Azepane Azepane Intermediate Imine_Formation Iminium Ion Formation Azepane->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction Imine_Formation->Reduction In situ Workup Aqueous Work-up Reduction->Workup Product N-Substituted Azepane Purification Purification (Chromatography) Workup->Purification Purification->Product Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction

Caption: General workflow for the one-pot reductive amination of an azepane intermediate.

One_Pot_vs_Two_Step cluster_one_pot One-Pot Procedure (e.g., NaBH(OAc)₃) cluster_two_step Two-Step Procedure (e.g., NaBH₄) A1 Combine Azepane, Carbonyl, and Reducing Agent B1 Stir at Room Temperature A1->B1 C1 Work-up and Purify B1->C1 A2 Combine Azepane and Carbonyl (Imine Formation) B2 Add Reducing Agent A2->B2 C2 Stir to Complete Reduction B2->C2 D2 Work-up and Purify C2->D2 Start Start->A1 Start->A2

Caption: Comparison of one-pot versus two-step reductive amination procedures.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Boc-aminoazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and purification of tert-butyl 4-aminoazepane-1-carboxylate, commonly known as Boc-aminoazepane. This key intermediate is valuable in the development of various pharmaceutical compounds. The protocols provided are based on established chemical principles and analogous procedures for similar molecules, adapted for large-scale production.

Overview

The synthesis of Boc-aminoazepane on a large scale is most effectively achieved through a two-step process starting from the corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. This precursor can be synthesized via ring expansion of a readily available piperidone derivative. The subsequent purification of the final product is critical to ensure its suitability for further pharmaceutical development and can be accomplished through crystallization or chromatographic methods.

Synthesis Pathway

The overall synthetic strategy involves two main stages:

  • Synthesis of tert-butyl 4-oxoazepane-1-carboxylate : This intermediate is prepared on a large scale through a ring expansion reaction.

  • Reductive Amination : The ketone intermediate is converted to the desired primary amine, Boc-aminoazepane, via reductive amination.

Synthesis_Pathway A tert-butyl 4-oxopiperidine-1-carboxylate B tert-butyl 4-oxoazepane-1-carboxylate A->B Ring Expansion C tert-butyl 4-aminoazepane-1-carboxylate B->C Reductive Amination

Caption: Overall synthesis pathway for Boc-aminoazepane.

Experimental Protocols

Large-Scale Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (Intermediate)

This protocol is adapted from established industrial processes for the ring expansion of cyclic ketones. A large-scale process for the preparation of tert-butyl 4-oxoazepane-1-carboxylate has been described, which can be operated safely and cost-effectively without the need for intermediate purification, achieving a production scale of over 33 kg.[1]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
tert-butyl 4-oxopiperidine-1-carboxylate188975-88-4199.2520.0100.4
Ethyl diazoacetate623-73-4114.1013.7120.1
Boron trifluoride etherate109-63-7141.931.712.0
Dichloromethane (DCM)75-09-284.93200 L-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: In a suitable, inert reactor, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (20.0 kg, 100.4 mol) in dichloromethane (150 L).

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Catalyst Addition: Slowly add boron trifluoride etherate (1.7 kg, 12.0 mol) to the reaction mixture, maintaining the temperature below 5 °C.

  • Reagent Addition: Add a solution of ethyl diazoacetate (13.7 kg, 120.1 mol) in dichloromethane (50 L) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Slowly add saturated sodium bicarbonate solution to quench the reaction until the evolution of gas ceases.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-oxoazepane-1-carboxylate as an oil. This crude product is often of sufficient purity for the next step.

Expected Yield: ~21 kg (approximately 90%)

Large-Scale Synthesis of tert-butyl 4-aminoazepane-1-carboxylate

This protocol utilizes a standard reductive amination procedure, a common and scalable method for converting ketones to amines.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
tert-butyl 4-oxoazepane-1-carboxylate188975-88-4213.2821.098.4
Ammonium acetate631-61-877.0838.0493.0
Sodium cyanoborohydride25895-60-762.847.4117.8
Methanol67-56-132.04210 L-
Dichloromethane (DCM)75-09-284.93As needed-
2M Sodium Hydroxide Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve crude tert-butyl 4-oxoazepane-1-carboxylate (21.0 kg, 98.4 mol) and ammonium acetate (38.0 kg, 493.0 mol) in methanol (210 L).

  • pH Adjustment: Adjust the pH of the solution to 6-7 with glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (7.4 kg, 117.8 mol) portion-wise over 1 hour, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or HPLC until the reaction is complete (typically 12-24 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Work-up: To the residue, add water and adjust the pH to >12 with a 2M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 50 L).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-aminoazepane.

Expected Yield: ~18 kg (approximately 85%)

Purification Protocol

The crude Boc-aminoazepane can be purified by crystallization or flash chromatography. For large-scale operations, crystallization is often preferred due to its cost-effectiveness and scalability.

Purification by Crystallization

Materials:

ReagentQuantity
Crude Boc-aminoazepane~18 kg
Ethyl acetateAs needed
HexaneAs needed

Procedure:

  • Dissolution: Dissolve the crude Boc-aminoazepane oil in a minimal amount of hot ethyl acetate.

  • Anti-Solvent Addition: While stirring, slowly add hexane until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Purity Assessment: The purity of the final product should be assessed by HPLC, NMR, and melting point analysis.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification by Crystallization cluster_product Final Product Crude Crude Boc-aminoazepane Dissolve Dissolve in hot ethyl acetate Crude->Dissolve AddHexane Add hexane until cloudy Dissolve->AddHexane Clarify Add drops of ethyl acetate to clarify AddHexane->Clarify Cool Slowly cool to induce crystallization Clarify->Cool Filter Vacuum filter to isolate crystals Cool->Filter Wash Wash with cold hexane Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Crystalline Boc-aminoazepane Dry->Pure

Caption: Workflow for the purification of Boc-aminoazepane.

Quantitative Data Summary

StepStarting MaterialProductScale (kg)Yield (%)Purity (by HPLC)
Ring Expansion tert-butyl 4-oxopiperidine-1-carboxylatetert-butyl 4-oxoazepane-1-carboxylate20.0~90%>95% (Crude)
Reductive Amination tert-butyl 4-oxoazepane-1-carboxylatetert-butyl 4-aminoazepane-1-carboxylate21.0~85%>90% (Crude)
Crystallization Crude Boc-aminoazepanePure Boc-aminoazepane~18.0>90%>99%

Safety Considerations

  • Ethyl diazoacetate is toxic and potentially explosive; handle with extreme caution in a well-ventilated fume hood and behind a safety shield.

  • Boron trifluoride etherate is corrosive and moisture-sensitive.

  • Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with acids.

  • All procedures should be carried out by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Ensure proper ventilation and have emergency procedures in place.

References

Protecting Group Strategies for Difunctional Azepane Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of difunctional azepane compounds. The azepane scaffold is a key structural motif in numerous biologically active molecules and approved drugs.[1][2] The ability to selectively functionalize different positions on the azepane ring is crucial for the development of novel therapeutics. This often necessitates the use of protecting groups to temporarily mask one functional group while another is being modified. This note focuses on orthogonal protecting group strategies for azepane derivatives containing two functional groups, such as amino and hydroxyl, two amino, or amino and carboxyl moieties.

Introduction to Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect one or more of them to prevent unwanted side reactions.[3] Orthogonal protecting group strategies are particularly powerful as they allow for the selective deprotection of one group in the presence of others by using different deprotection conditions.[4][5] This enables a stepwise and controlled manipulation of the molecule.

For difunctional azepanes, an effective orthogonal protection strategy is paramount. Common protecting groups for amines include the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[3][5] For hydroxyl groups, silyl ethers such as the tert-butyldimethylsilyl (TBDMS) group, which is cleaved by fluoride ions, are frequently employed. Carboxylic acids are often protected as esters, for instance, methyl or ethyl esters, which can be hydrolyzed under basic or acidic conditions.

The choice of protecting groups depends on the overall synthetic plan, including the reaction conditions for subsequent steps and the desired order of deprotection.

Core Concepts in Protecting Group Selection

A logical workflow for selecting an appropriate protecting group strategy for a difunctional azepane is essential for synthetic success. The choice depends on the nature of the functional groups to be protected and the planned subsequent chemical transformations.

Protecting_Group_Strategy start Start: Difunctional Azepane functional_groups Identify Functional Groups (e.g., -NH2, -OH, -COOH) start->functional_groups planned_reactions Define Synthetic Route (Reaction Conditions) functional_groups->planned_reactions select_orthogonal Select Orthogonal Protecting Groups planned_reactions->select_orthogonal protect_first Protect First Functional Group select_orthogonal->protect_first protect_second Protect Second Functional Group protect_first->protect_second synthetic_steps Perform Synthetic Transformations protect_second->synthetic_steps deprotect_first Selectively Deprotect First Group synthetic_steps->deprotect_first functionalize_first Functionalize First Deprotected Group deprotect_first->functionalize_first deprotect_second Selectively Deprotect Second Group functionalize_first->deprotect_second functionalize_second Functionalize Second Deprotected Group deprotect_second->functionalize_second end Final Product functionalize_second->end Deprotection_Orthogonality Protected_Azepane Orthogonally Protected Difunctional Azepane e.g., N-Boc, O-TBDMS Acid_Deprotection Acidic Conditions (e.g., TFA, HCl) Removes Boc group Protected_Azepane->Acid_Deprotection Pathway 1 Fluoride_Deprotection Fluoride Source (e.g., TBAF) Removes TBDMS group Protected_Azepane->Fluoride_Deprotection Pathway 2 Deprotected_Amine Free Amine, Protected Hydroxyl Acid_Deprotection->Deprotected_Amine Deprotected_Hydroxyl Protected Amine, Free Hydroxyl Fluoride_Deprotection->Deprotected_Hydroxyl Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Removes Cbz group Deprotected_Amine_Cbz Free Amine, Protected Ester

References

Advancements in Neurological Disorder Treatments: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of treatment development for neurological disorders is undergoing a significant transformation, driven by innovations in gene therapy, stem cell technology, and targeted drug delivery. These cutting-edge approaches offer the potential for disease-modifying therapies for conditions such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, summarizing key methodologies and supporting data to accelerate the translation of these promising technologies from the laboratory to the clinic.

Stem Cell Therapy for Parkinson's Disease: Replacing Lost Neurons

Application Note: Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Stem cell therapy aims to replace these lost neurons with healthy, functional ones derived from induced pluripotent stem cells (iPSCs).[1] Patient-specific iPSCs can be generated and differentiated into midbrain dopaminergic neurons for autologous transplantation, which has shown promise in preclinical models by improving motor function and increasing dopamine levels in the brain.[2][3]

Data Presentation:

Parameter iPSC-derived Dopaminergic Neuron Differentiation Post-transplantation in Animal Models Reference
Differentiation Efficiency (TH+ cells)50-90%-[4]
Time to Mature Dopaminergic Neurons38-52 days-[4][5]
Functional Motor Improvement-Gradual onset from 6 months post-transplantation[2]
Graft Survival-Robust survival up to 2 years[2]

Experimental Protocols:

Protocol 1: Differentiation of Human iPSCs into Midbrain Dopaminergic Neurons

This protocol is adapted from established methods for generating floor plate-based midbrain dopaminergic neurons.[6]

Materials:

  • Human iPSCs

  • mTeSR1 medium

  • Matrigel or Geltrex

  • DMEM/F12 medium

  • Neurobasal medium

  • B27 supplement

  • GlutaMAX

  • Noggin

  • SB431542

  • Dorsomorphin

  • CHIR99021

  • Purmorphamine or SAG

  • FGF8a

  • BDNF

  • GDNF

  • Ascorbic Acid

  • DAPT

  • TGF-β3

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

  • iPSC Culture: Culture human iPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 90% confluency.[4]

  • Neuronal Induction (Day 0-11):

    • On Day 0, switch the medium to a neuronal induction medium consisting of DMEM/F12, B27 supplement, GlutaMAX, 80 ng/mL Noggin, 10 µM SB431542, and 4 µM dorsomorphin to initiate dual SMAD inhibition.[4]

    • Change the medium every other day.

  • Midbrain Floor Plate Progenitor Expansion (Day 11-18):

    • On Day 11, passage the cells and plate them at a high density.

    • Culture in NPC medium supplemented with 3 µM CHIR99021 and 1 µM Purmorphamine or 100 nM SAG to pattern the cells towards a midbrain fate.[5][7]

  • Dopaminergic Neuron Differentiation (Day 18-38):

    • On Day 18, switch to a differentiation medium containing Neurobasal, B27, GlutaMAX, 100 ng/mL FGF8a, and 0.2 mM Ascorbic Acid.

    • From Day 28 onwards, add 20 ng/mL BDNF, 20 ng/mL GDNF, 1 ng/mL TGF-β3, and 10 µM DAPT to the medium to promote maturation.[5]

  • Maturation (Day 38 onwards): Maintain the culture in the maturation medium, refreshing it every 2-3 days. The cells can be maintained for at least another 40 days.[4]

Protocol 2: Transplantation of iPSC-derived Dopaminergic Neurons into a Parkinson's Disease Mouse Model

This protocol describes the stereotaxic injection of differentiated neurons into the substantia nigra of an immunocompromised mouse model of Parkinson's disease.[8][9]

Materials:

  • Differentiated dopaminergic neuron progenitors

  • Immunocompromised mice (e.g., athymic nude mice)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Anesthesia (e.g., isoflurane)

  • Bupivacaine

  • Povidone-iodine and ethanol

  • Bone wax

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane and place it in a stereotaxic frame.[10] Shave the fur on the head and clean the scalp with povidone-iodine and ethanol.[10]

  • Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target injection site (substantia nigra) using predetermined stereotaxic coordinates.[1]

  • Cell Preparation: Prepare a single-cell suspension of the iPSC-derived dopaminergic neuron progenitors at the desired concentration.

  • Injection:

    • Load the cell suspension into the microinjection syringe.

    • Slowly lower the needle to the target depth in the brain.[10]

    • Infuse the cell suspension at a slow, controlled rate.

    • After the infusion is complete, leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[10]

  • Post-operative Care: Seal the burr hole with bone wax and suture the incision.[11] Administer analgesics and monitor the animal for recovery.

Mandatory Visualization:

iPSC_Differentiation_Workflow cluster_0 iPSC Culture cluster_1 Neuronal Induction (Dual SMAD Inhibition) cluster_2 Midbrain Progenitor Expansion cluster_3 Dopaminergic Neuron Differentiation cluster_4 Maturation iPSC Human iPSCs on Matrigel Induction Noggin, SB431542, Dorsomorphin iPSC->Induction Day 0 Expansion CHIR99021, Purmorphamine/SAG Induction->Expansion Day 11 Differentiation FGF8a, Ascorbic Acid Expansion->Differentiation Day 18 Maturation BDNF, GDNF, TGF-β3, DAPT Differentiation->Maturation Day 28 Mature_Neurons Mature Dopaminergic Neurons (TH+) Maturation->Mature_Neurons Day 38+

Caption: Workflow for differentiating iPSCs into dopaminergic neurons.

Antisense Oligonucleotide (ASO) Therapy for Huntington's Disease

Application Note: Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT).[12] Antisense oligonucleotides (ASOs) are short, single-stranded synthetic DNA molecules designed to bind to the mRNA of the HTT gene, promoting its degradation and thereby reducing the production of the mHTT protein.[][14] This approach targets the root cause of the disease and has shown promise in preclinical and clinical studies.[12]

Data Presentation:

Parameter ASO Therapy in Animal Models Reference
Target Knockdown Efficiency (CNS)>90%[15]
Delivery MethodIntrathecal (IT) injection[16][17]
Therapeutic EffectsAlleviation of motor symptoms, prevention of brain loss, increased survival[12]

Experimental Protocols:

Protocol 3: Intrathecal Delivery of Antisense Oligonucleotides in a Rat Model

This protocol describes a method for delivering ASOs directly into the cerebrospinal fluid (CSF) of a rat via an implanted catheter.[16][17]

Materials:

  • ASO solution

  • Adult rats

  • Anesthesia

  • PE10 and PE50 tubing

  • Stylet wire

  • Guide cannula (19-gauge needle)

  • Surgical tools

  • Syringes

Procedure:

  • Catheter and Cannula Preparation:

    • Prepare the intrathecal catheter from PE10 tubing with a stylet wire inserted. Mark the catheter 2 cm from one end.[16]

    • Prepare the guide cannula from a 19-gauge needle.[16]

  • Animal Preparation: Anesthetize the rat and shave the back from the tail to the thoracic spine. Place the rat in a prone position with the spine flexed.[16]

  • Catheter Implantation:

    • Identify the intervertebral space between L5 and L6.

    • Insert the guide cannula-needle assembly. Remove the needle and insert the catheter-wire assembly through the guide cannula into the intrathecal space.[16]

    • Advance the catheter until the 2 cm mark is just visible. Remove the guide cannula and the stylet wire.[16]

  • ASO Injection:

    • Connect a delivery catheter to the implanted catheter.

    • Inject a small volume of sterile saline for pre-injection flushing.[15]

    • Inject the ASO solution (e.g., 30 µL) into the intrathecal space over 30 seconds.[15]

    • Follow with a post-injection flush of sterile saline.

  • Post-operative Care: Seal the catheter opening and monitor the animal for recovery.

Mandatory Visualization:

ASO_Mechanism cluster_0 Nucleus cluster_1 Cytoplasm DNA HTT Gene (with CAG expansion) pre_mRNA mHTT pre-mRNA DNA->pre_mRNA Transcription mRNA mHTT mRNA pre_mRNA->mRNA Splicing Hybrid mRNA-ASO Hybrid mRNA->Hybrid Ribosome Ribosome mRNA->Ribosome Translation ASO Antisense Oligonucleotide (ASO) ASO->Hybrid RNaseH1 RNase H1 Hybrid->RNaseH1 Degradation mRNA Degradation RNaseH1->Degradation No_Protein Reduced mHTT Protein Degradation->No_Protein mHTT Mutant Huntingtin Protein Ribosome->mHTT

Caption: Mechanism of action of antisense oligonucleotide therapy for Huntington's.

Antibody-Mediated Clearance of Amyloid-Beta in Alzheimer's Disease

Application Note: A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain.[18] Monoclonal antibodies targeting Aβ have emerged as a promising therapeutic strategy to promote the clearance of these plaques.[19] These antibodies can bind to different forms of Aβ and facilitate their removal through mechanisms such as microglial phagocytosis.[20][21]

Data Presentation:

Therapeutic Antibody Target Mechanism of Action Reference
LecanemabSoluble Aβ protofibrilsFacilitates clearance from the brain[21]
DonanemabPlaque-associated AβTriggers microglia to engulf and clear fibrillar Aβ

Experimental Protocols:

Protocol 4: In Vitro Assessment of Antibody-Mediated Amyloid-Beta Phagocytosis by Microglia

This protocol provides a method to quantify the phagocytosis of Aβ aggregates by microglial cells in the presence of therapeutic antibodies.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Fluorescently labeled synthetic Aβ42 peptides

  • Therapeutic anti-Aβ monoclonal antibody

  • Isotype control antibody

  • Cell culture medium and supplements

  • Fluorometer or fluorescence microscope

Procedure:

  • Aβ Aggregate Preparation: Prepare fluorescently labeled Aβ42 oligomers or fibrils according to established protocols.

  • Cell Culture: Plate microglial cells in a multi-well plate and culture until they adhere.

  • Opsonization: Incubate the fluorescent Aβ aggregates with the anti-Aβ antibody or an isotype control antibody to allow for opsonization.

  • Phagocytosis Assay:

    • Add the opsonized Aβ aggregates to the microglial cell cultures.

    • Incubate for a defined period (e.g., 1-4 hours) to allow for phagocytosis.

  • Quantification:

    • Wash the cells to remove non-phagocytosed Aβ.

    • Lyse the cells and measure the internalized fluorescence using a fluorometer.

    • Alternatively, visualize and quantify the internalized Aβ using fluorescence microscopy.

Mandatory Visualization:

Amyloid_Clearance_Pathway cluster_0 Extracellular Space cluster_1 Microglia Abeta_Plaque Amyloid-Beta Plaque Antibody Monoclonal Antibody Abeta_Plaque->Antibody Fc_Receptor Fc Receptor Antibody->Fc_Receptor Microglia Microglia Phagosome Phagosome Microglia->Phagosome Phagocytosis Fc_Receptor->Microglia Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Degradation Aβ Degradation Phagolysosome->Degradation

Caption: Antibody-mediated clearance of amyloid-beta plaques by microglia.

Targeted Drug Delivery to the CNS using Lipid Nanoparticles

Application Note: The blood-brain barrier (BBB) is a major obstacle to delivering therapeutics to the central nervous system (CNS).[22] Lipid nanoparticles (LNPs) are promising drug delivery systems that can be engineered to cross the BBB and deliver a variety of therapeutic payloads, including small molecules and nucleic acids like siRNA.[23][24] Surface modification of LNPs with targeting ligands can enhance their transport across the BBB.[25]

Data Presentation:

LNP Formulation Payload Targeting Ligand BBB Permeability Enhancement Reference
Ligand-modified LNPsDoxorubicinTfR-BP and ApoE4.2-fold[25]
LNP-siRNAsiRNA--[26]

Experimental Protocols:

Protocol 5: Formulation of siRNA-Loaded Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic device.[26][27]

Materials:

  • Ionizable cationic lipid (e.g., Lin-KC2-DMA)

  • Cholesterol

  • Phospholipid (e.g., DSPC or DPPC)

  • PEG-lipid (e.g., DMG-PEG2K)

  • siRNA

  • Ethanol

  • Sodium acetate buffer (pH 4.5)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10K MWCO)

Procedure:

  • Prepare Lipid Solution: Dissolve the ionizable lipid, cholesterol, phospholipid, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:38.5:10:1.5).

  • Prepare siRNA Solution: Dissolve the siRNA in sodium acetate buffer.

  • Microfluidic Mixing:

    • Load the lipid solution and the siRNA solution into separate syringes.

    • Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[27]

  • Purification:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated siRNA.[25]

  • Concentration: Concentrate the LNP formulation to the desired final concentration using centrifugal filters.[27]

Mandatory Visualization:

LNP_BBB_Transport cluster_0 Blood Vessel cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Parenchyma LNP Targeted LNP Receptor Receptor LNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Neuron Neuron Endocytosis->Neuron Transc transcytosis Release Drug Release Neuron->Release

Caption: Targeted lipid nanoparticle transport across the blood-brain barrier.

References

The Crucial Role of Selective COX-2 Inhibitors in the Synthesis of Advanced Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Inflammation with Precision

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, offering a targeted approach to pain and inflammation with a potentially reduced risk of such complications.[1] This document provides detailed application notes on the synthesis of selective COX-2 inhibitors, comprehensive experimental protocols, and a summary of relevant quantitative data to aid researchers in this field.

Application Notes: Synthetic Strategies for Selective COX-2 Inhibitors

The chemical synthesis of selective COX-2 inhibitors primarily revolves around the construction of specific heterocyclic scaffolds, most notably diarylheterocycles. These structures typically feature two aromatic rings attached to a central heterocyclic core. The selectivity for COX-2 is often attributed to the presence of a sulfonamide or a similar bulky side group on one of the phenyl rings, which can fit into a specific hydrophilic side pocket of the COX-2 enzyme active site that is absent in COX-1.

Key examples of selective COX-2 inhibitors include:

  • Celecoxib (Celebrex®): A diarylpyrazole derivative.

  • Rofecoxib (Vioxx®): A furanone derivative.

  • Etoricoxib (Arcoxia®): A bipyridine derivative.

The general synthetic approaches for these compounds involve multi-step sequences that culminate in the formation of the characteristic heterocyclic core. For instance, the synthesis of celecoxib commonly involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] The synthesis of rofecoxib can be achieved through the cyclization of an ester derivative,[2] while the synthesis of etoricoxib involves the construction of the pyridine ring system.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and activity of prominent selective COX-2 inhibitors.

Table 1: Synthesis and Physical Properties of Selective COX-2 Inhibitors

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Yield (%)Reported Purity (%)
Celecoxib C₁₇H₁₄F₃N₃O₂S381.3746 - 91[4][5]>99
Rofecoxib C₁₇H₁₄O₄S314.3664 - 78[2][6]>98
Etoricoxib C₁₈H₁₅ClN₂O₂S358.8476 - >80[7][8][9]96.3 - 99.8[7][8]

Table 2: In Vitro Activity of Selective COX-2 Inhibitors

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib >10000.018>55,555
Etoricoxib 1161.1106
Diclofenac 0.90.0330
Ibuprofen 18350.5

Note: IC₅₀ values and selectivity indices can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Synthesis of Celecoxib

This protocol describes a common method for the synthesis of Celecoxib, starting from 4-methylacetophenone and ethyl trifluoroacetate.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • Materials and Reagents:

    • 4-methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium methoxide

    • Toluene

    • Hydrochloric acid (15%)

    • Petroleum ether

  • Procedure:

    • To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

    • Stir the mixture and control the temperature at 20-25°C.

    • Slowly add 40 g of 4-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise simultaneously.[4]

    • After the addition is complete, heat the mixture to 40-45°C and maintain for 5 hours.[4]

    • Cool the reaction mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.[4]

    • Allow the layers to separate and collect the organic layer.

    • Evaporate the organic layer to dryness under reduced pressure.

    • Add 200 mL of petroleum ether to the residue to crystallize the product.

    • Filter the solid to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. A reported yield for this step is 91%.[4]

Step 2: Synthesis of Celecoxib

  • Materials and Reagents:

    • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

    • 4-sulfamoylphenylhydrazine hydrochloride

    • Ethanol

    • Hydrochloric acid (catalytic amount)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[1]

    • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[1]

    • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[1]

Visualizations

Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid  Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Phospholipase_A2 Phospholipase A2

Caption: Mechanism of selective COX-2 inhibition in the arachidonic acid pathway.

Experimental Workflow: Synthesis of Celecoxib

Celecoxib_Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification SM Starting Materials: 4-methylacetophenone Ethyl trifluoroacetate Reaction1 Reaction: Sodium methoxide in Toluene SM->Reaction1 Intermediate Intermediate: 1-(4-methylphenyl)-4,4,4-trifluoro- 1,3-butanedione Reaction1->Intermediate Reaction2 Reaction: Ethanol, reflux Intermediate->Reaction2 Reagent2 Reagent: 4-sulfamoylphenylhydrazine HCl Reagent2->Reaction2 Crude_Product Crude Celecoxib Reaction2->Crude_Product Workup Work-up: Extraction and Washing Crude_Product->Workup Purification Recrystallization Workup->Purification Final_Product Pure Celecoxib Purification->Final_Product

Caption: A simplified workflow for the two-step synthesis of Celecoxib.

Logical Relationship: Structural Features of Selective COX-2 Inhibitors

SAR_COX2_Inhibitors cluster_features Key Structural Features for Selectivity cluster_examples Examples Core Selective COX-2 Inhibitor Scaffold Diaryl Two Aromatic Rings (Diaryl System) Core->Diaryl possesses Heterocycle Central Heterocyclic Core (e.g., Pyrazole, Furanone) Core->Heterocycle possesses Side_Pocket_Binding_Group Side-Pocket Binding Group (e.g., -SO2NH2, -SO2Me) Core->Side_Pocket_Binding_Group possesses Celecoxib Celecoxib (Pyrazole Core, -SO2NH2) Diaryl->Celecoxib Rofecoxib Rofecoxib (Furanone Core, -SO2Me) Diaryl->Rofecoxib Etoricoxib Etoricoxib (Bipyridine Core, -SO2Me) Diaryl->Etoricoxib Heterocycle->Celecoxib Heterocycle->Rofecoxib Heterocycle->Etoricoxib Side_Pocket_Binding_Group->Celecoxib Side_Pocket_Binding_Group->Rofecoxib Side_Pocket_Binding_Group->Etoricoxib

Caption: Key structural features contributing to the selectivity of COX-2 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: (R)-tert-Butyl 3-aminoazepane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-tert-Butyl 3-aminoazepane-1-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Boc-protection step unexpectedly low?

Low yield in the Boc-protection of the amino group on the azepane ring is a common issue that can stem from several factors, including incomplete reactions, side product formation, or loss of product during workup and purification.[1]

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Di-tert-butyl dicarbonate ((Boc)₂O): Ensure the stoichiometry of (Boc)₂O is adequate. Using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.[2]

    • Suboptimal Base: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively deprotonate the amine, hindering its nucleophilic attack on (Boc)₂O.[1] Consider using a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Low Reaction Temperature: While the reaction often proceeds at room temperature, lower temperatures can significantly slow down the reaction rate. If the starting amine is sterically hindered or electronically deactivated, gentle heating might be necessary.[1]

    • Steric Hindrance: The azepane ring may present some steric hindrance. Adding a catalyst like 4-dimethylaminopyridine (DMAP) can be effective in activating the Boc anhydride and accelerating the reaction.[2]

  • Side Product Formation:

    • N,N-di-Boc Derivative: The formation of a di-Boc derivative can occur if a large excess of (Boc)₂O is used or if the reaction conditions are too harsh.[1] Carefully control the stoichiometry and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Urea Formation: This can happen if the starting amine reacts with isocyanate impurities present in the (Boc)₂O. Using high-purity (Boc)₂O and ensuring anhydrous reaction conditions can minimize this side reaction.[1]

  • Product Loss During Purification:

    • Emulsion during Work-up: The product's solubility characteristics can lead to emulsion formation during aqueous extraction. Adding brine (saturated NaCl solution) can help break up emulsions.[2]

    • Product Adsorption on Silica Gel: The polar amine group can cause streaking and poor recovery during silica gel chromatography. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.[1]

Question 2: I am observing significant impurity formation during the synthesis. How can I identify and minimize these byproducts?

Impurity formation is a common challenge. The nature of the impurities depends on the specific synthetic route employed, but common side reactions include over-alkylation in reductive amination or the formation of diastereomers.

Potential Causes and Solutions:

  • Diastereomer Formation: If the synthesis involves the reduction of a prochiral intermediate, achieving high diastereoselectivity can be challenging.

    • Chiral Catalyst/Auxiliary: Employing a chiral catalyst or a chiral auxiliary can help control the stereochemistry of the reaction.

    • Reaction Conditions: Temperature and solvent can significantly influence diastereoselectivity. Screening different conditions is recommended.

  • Over-alkylation in Reductive Amination: In syntheses involving the formation of the azepane ring via reductive amination, the secondary amine product can sometimes react further to form a tertiary amine.

    • Choice of Reducing Agent: Using a milder reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred for reductive aminations as it is more selective for the iminium ion over the starting carbonyl group.[3]

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize over-alkylation.

  • Incomplete Deprotection: If a protecting group is used for the amine during ring formation and later removed, incomplete deprotection can lead to impurities.

    • Deprotection Conditions: Ensure the deprotection conditions (e.g., acid concentration, reaction time, temperature) are sufficient for complete removal of the protecting group.[4][5] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

Frequently Asked Questions (FAQs)

What is a typical synthetic route for this compound?

A common approach involves the synthesis of a suitable precursor followed by Boc protection. One possible route starts from a chiral starting material to introduce the desired stereochemistry, followed by ring formation to construct the azepane core, and subsequent functional group manipulations. Key reactions can include reductive amination to form the azepane ring and Boc protection of the resulting amine.

What are the critical parameters to control for a successful synthesis?

  • Stoichiometry of Reagents: Precise control over the amounts of reactants, especially the Boc anhydride and any catalysts, is crucial to avoid side reactions.[2]

  • Reaction Temperature: Temperature can affect reaction rates, selectivity, and the stability of reagents and products.

  • Anhydrous Conditions: Many of the reactions involved, particularly those using organometallic reagents or Boc anhydride, are sensitive to moisture.[1]

  • Choice of Solvent: The solvent can influence the solubility of reactants, reaction rates, and in some cases, stereoselectivity.

  • pH Control: During work-up and purification, maintaining the appropriate pH is important to ensure the product is in the desired form (e.g., free base vs. salt) for extraction and chromatography.

How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Using an appropriate stain, such as ninhydrin for amines, can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio. This is particularly useful for confirming the progress of the reaction and assessing purity.

Data Presentation

Table 1: Effect of Reaction Parameters on Boc-Protection Yield

ParameterCondition ACondition BCondition CExpected Outcome on Yield
(Boc)₂O (equiv.) 1.01.22.0Increasing to 1.2 may improve yield; excess (>1.5) may lead to di-Boc formation.
Base NoneTriethylamineDIPEAA non-nucleophilic base is essential for good yield.
Catalyst NoneDMAP (0.1 equiv.)DMAP (0.5 equiv.)Catalytic DMAP can significantly improve yield for hindered amines.
Temperature 0 °CRoom Temp.50 °CRoom temperature is often sufficient; heating may be needed for slow reactions but can increase side products.
Solvent DichloromethaneTHFAcetonitrileDichloromethane is a common and effective solvent.

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of an Amine

  • Dissolve the amine starting material (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable base, for example, triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) to the mixture.[2] For sterically hindered amines, add a catalytic amount of DMAP (0.1-0.2 equiv.).[2]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add acetic acid (1.0-2.0 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow Start Chiral Precursor Step1 Ring Formation (e.g., Reductive Amination) Start->Step1 Intermediate1 (R)-3-Aminoazepane Derivative Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 FinalProduct (R)-tert-Butyl 3-aminoazepane-1-carboxylate Step2->FinalProduct

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield cluster_incomplete Incomplete Reaction Solutions cluster_side_products Side Product Solutions cluster_purification Purification Solutions Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Starting Material Remains Complete Reaction Complete CheckReaction->Complete No Starting Material Sol1 Increase (Boc)₂O Stoichiometry Incomplete->Sol1 Sol2 Add DMAP Catalyst Incomplete->Sol2 Sol3 Optimize Base/Temperature Incomplete->Sol3 SideProducts Analyze for Side Products (LC-MS/NMR) Complete->SideProducts PurificationLoss Review Purification Protocol Complete->PurificationLoss Sol4 Use High-Purity Reagents SideProducts->Sol4 Sol5 Ensure Anhydrous Conditions SideProducts->Sol5 Sol6 Adjust Stoichiometry SideProducts->Sol6 Sol7 Use Brine to Break Emulsions PurificationLoss->Sol7 Sol8 Deactivate Silica Gel with TEA PurificationLoss->Sol8

Caption: Troubleshooting decision tree for low yield issues.

Signaling_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Amine Azepane Amine Activated_Boc Activated Carbonyl Amine->Activated_Boc Nucleophilic Attack Urea Urea Byproduct Amine->Urea Boc2O (Boc)₂O Boc2O->Activated_Boc Isocyanate Isocyanate Impurity Boc2O->Isocyanate Decomposition Base Base Base->Amine Deprotonation Product Desired N-Boc Product Activated_Boc->Product DiBoc Di-Boc Product Product->DiBoc Excess (Boc)₂O Isocyanate->Urea

Caption: Key reaction steps and potential side reactions in Boc-protection.

References

Technical Support Center: Purification of Polar Aminoazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar aminoazepane derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why are polar aminoazepane derivatives difficult to purify using standard reversed-phase chromatography (RPC)?

A1: Polar aminoazepane derivatives present a dual challenge for standard RPC. Their polarity leads to strong interactions with the polar mobile phase, causing them to elute quickly with little retention on non-polar stationary phases like C18. Additionally, the basic nature of the amino group can cause strong interactions with acidic residual silanol groups on the silica-based column packing, leading to significant peak tailing.

Q2: What is peak tailing and why is it a problem for my aminoazepane purification?

A2: Peak tailing is a common form of peak distortion where the back of the chromatographic peak is drawn out. For basic compounds like aminoazepanes, this is often caused by secondary interactions between the basic amine and acidic silanol groups on the stationary phase. Significant tailing (Tailing Factor > 1.2) can negatively impact resolution, sensitivity, and the accuracy of quantification.

Q3: Can I use normal-phase chromatography for my polar aminoazepane derivative?

A3: While normal-phase chromatography uses a polar stationary phase that can retain polar compounds, it often presents its own challenges. Polar aminoazepanes can bind very strongly to silica, making them difficult to elute. Furthermore, these compounds often have poor solubility in the non-polar organic solvents typically used in normal-phase chromatography.

Q4: Are there alternatives to chromatography for purifying polar aminoazepane derivatives?

A4: While chromatography is the most common method, other techniques like recrystallization, distillation, and sublimation can be considered. Recrystallization, particularly using an anti-solvent approach, can be effective if a suitable solvent system can be found that selectively crystallizes your compound.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of polar aminoazepane derivatives.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography
  • Symptom: The aminoazepane derivative elutes in or near the solvent front on a C18 column.

  • Cause: The compound is too polar for the non-polar stationary phase and has a higher affinity for the aqueous mobile phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Decrease the concentration of the organic solvent (e.g., acetonitrile, methanol). For very polar compounds, a 100% aqueous mobile phase might be necessary, but this requires a column designed for such conditions to avoid "phase collapse".

    • Adjust Mobile Phase pH: For basic aminoazepanes, increasing the mobile phase pH (e.g., to pH 10) can suppress the ionization of the amine group, making the compound more hydrophobic and increasing its retention. Ensure your column is stable at high pH.

    • Change Column Chemistry: Consider columns with polar-embedded or polar-endcapped stationary phases that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.

    • Utilize HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds that show little retention in RPC.

Issue 2: Significant Peak Tailing
  • Symptom: Chromatographic peaks for the aminoazepane derivative are asymmetrical with a pronounced tail.

  • Cause: Secondary interactions between the basic aminoazepane and acidic silanol groups on the silica stationary phase.

  • Solutions:

    • Lower Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.

    • Work at High pH: At a high pH, the basic compound is in its neutral form, and interactions with the deprotonated silanols are reduced.

    • Use a Highly Deactivated Column: Modern, high-purity silica columns with end-capping reduce the number of accessible silanol groups, leading to improved peak shape for basic compounds.

    • Add a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the residual silanol groups, but this is becoming less common with the availability of better column technologies.

Issue 3: Low Recovery of the Compound
  • Symptom: The amount of purified aminoazepane derivative recovered is significantly lower than expected.

  • Cause: This could be due to irreversible adsorption onto the stationary phase, especially with highly active silica gel in normal-phase chromatography. In mixed-mode chromatography, nonspecific adsorption can also lead to sample loss.

  • Solutions:

    • Passivate the Column: In normal-phase chromatography, adding a small amount of a basic modifier like ammonium hydroxide or triethylamine to the eluent can reduce strong adsorption to the silica.

    • Consider a Different Stationary Phase: Amine-functionalized or diol-based columns can be less retentive for basic compounds than bare silica. Alumina can also be an alternative to silica for the purification of basic compounds.

    • Optimize Loading Conditions: Ensure the sample is fully dissolved in a solvent that is weaker than the mobile phase to prevent band broadening and potential precipitation on the column.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Aminoazepane Derivatives

TechniqueStationary PhaseMobile PhaseAdvantagesChallenges
Reversed-Phase (RPC) Non-polar (e.g., C18)Polar (Water/ACN/MeOH)Well-established, versatile.Poor retention for polar compounds, peak tailing for bases.
High pH RPC pH-stable C18High pH aqueous buffer/ACNImproved retention and peak shape for basic compounds.Requires pH-stable columns and HPLC system.
HILIC Polar (Silica, Diol, Amide)High organic (ACN) with some aqueous bufferExcellent retention for very polar compounds, MS-compatible.Potential for poor sample solubility in high organic mobile phase.
Mixed-Mode Combines RP and Ion-ExchangeAqueous buffer/OrganicRetains both polar and non-polar compounds, high flexibility.Can have reproducibility issues and nonspecific adsorption.
Ion-Exchange (IEX) Charged (e.g., DEAE, SP)Aqueous buffer with salt gradientSeparates based on charge, high capacity for ionic compounds.Requires charged analyte, sensitive to buffer pH and ionic strength.

Experimental Protocols

Protocol 1: High pH Reversed-Phase Chromatography

This protocol is designed to improve the retention and peak shape of basic polar aminoazepane derivatives.

  • Column Selection: Choose a reversed-phase column specifically designed for high pH stability (e.g., hybrid silica or polymer-based C18).

Technical Support Center: Synthesis of tert-Butyl (R)-3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (R)-3-aminoazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare tert-butyl (R)-3-aminoazepane-1-carboxylate?

A common and effective strategy involves a multi-step synthesis starting from the readily available chiral building block, D-ornithine. The general sequence involves:

  • Cyclization: Conversion of D-ornithine into the corresponding lactam, (R)-azepan-3-amine-2-one.

  • Boc Protection: Protection of the exocyclic amino group of the lactam with a tert-butoxycarbonyl (Boc) group.

  • Reduction: Reduction of the lactam carbonyl group to afford the desired tert-butyl (R)-3-aminoazepane-1-carboxylate.

Q2: What are the most critical steps in this synthetic sequence?

The most critical steps are the Boc protection and the subsequent reduction of the lactam. Incomplete or over-reaction during the Boc protection can lead to impurities that are difficult to separate. The reduction step is also crucial as incomplete reduction will result in the lactam starting material carryover, and harsh conditions can potentially affect the Boc protecting group.

Q3: What are the expected side reactions during the Boc protection of (R)-azepan-3-amine-2-one?

The primary side reaction of concern is the formation of the di-Boc protected product, where both the exocyclic amine and the lactam nitrogen are protected. While the lactam nitrogen is less nucleophilic, under certain conditions, double protection can occur. Another potential side reaction is the formation of urea byproducts if the Boc-anhydride decomposes.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to achieve good separation between the starting material, the desired mono-Boc product, and any potential di-Boc byproduct. Staining with ninhydrin can be used to visualize the primary amine of the starting material, which will disappear upon successful protection.

Troubleshooting Guides

Problem 1: Low Yield of tert-butyl (R)-3-aminoazepane-1-carboxylate
Potential Cause Suggested Solution
Incomplete Boc Protection Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider adding a slight excess of di-tert-butyl dicarbonate (Boc₂O). Ensure the base used (e.g., triethylamine) is of good quality and used in the correct stoichiometric amount.
Incomplete Lactam Reduction Verify the activity of the reducing agent (e.g., Lithium Aluminum Hydride). Use a freshly opened or properly stored container. The reaction may require longer reaction times or a slight increase in temperature, but monitor carefully to avoid side reactions.
Product Loss During Work-up The product is an amine and can be water-soluble, especially in its protonated form. Ensure the aqueous layer is thoroughly extracted during the work-up. Adjusting the pH to be basic before extraction can minimize solubility in the aqueous phase.
Degradation of Product The Boc group is sensitive to strong acids. Avoid acidic conditions during work-up and purification. If purification by silica gel chromatography is necessary, consider neutralizing the silica gel with triethylamine before use.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Prevention and Removal
(R)-azepan-3-amine-2-one (Starting Material) Detected by LC-MS; will show a different retention time and mass than the product. On TLC, it will be ninhydrin positive.Ensure complete Boc protection and complete reduction. Can be removed by silica gel chromatography.
Di-Boc Protected Azepane Detected by LC-MS; will have a higher molecular weight than the desired product.Use a controlled amount of Boc₂O (e.g., 1.05-1.1 equivalents). This impurity can often be separated by silica gel chromatography.
tert-Butanol A byproduct of the Boc protection. Can be detected by ¹H NMR.Usually removed during solvent evaporation under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl ((R)-2-oxoazepan-3-yl)carbamate
  • Reaction Setup: To a solution of (R)-3-aminoazepan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Parameter Value
Typical Yield 85-95%
Purity (by HPLC) >98%
Protocol 2: Synthesis of tert-butyl (R)-3-aminoazepane-1-carboxylate
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C and slowly add a solution of tert-butyl ((R)-2-oxoazepan-3-yl)carbamate (1.0 eq) in anhydrous THF.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser work-up): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir until a granular precipitate forms.

  • Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by silica gel chromatography if needed.

Parameter Value
Typical Yield 70-85%
Purity (by HPLC) >97%

Visualizations

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Lactam Reduction start1 (R)-3-aminoazepan-2-one reagents1 Boc₂O, Et₃N, DCM start1->reagents1 product1 tert-butyl ((R)-2-oxoazepan-3-yl)carbamate reagents1->product1 reagents2 LiAlH₄, THF product1->reagents2 final_product tert-butyl (R)-3-aminoazepane-1-carboxylate reagents2->final_product

Caption: Synthetic workflow for tert-butyl (R)-3-aminoazepane-1-carboxylate.

side_reactions cluster_desired Desired Reaction cluster_side Side Reaction start (R)-3-aminoazepan-2-one desired_product Mono-Boc Product start->desired_product 1.1 eq Boc₂O side_product Di-Boc Product start->side_product Excess Boc₂O

Caption: Desired vs. side reaction in Boc protection.

Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing byproducts associated with di-tert-butyl dicarbonate (Boc-anhydride) protection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a Boc protection reaction?

The main byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1][2] Additionally, unreacted di-tert-butyl dicarbonate often remains in the reaction mixture and is a common impurity that needs to be removed.[1]

Q2: How can I detect the presence of unreacted Boc-anhydride in my product?

The presence of unreacted Boc-anhydride can be identified through several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride displays a characteristic singlet peak.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1] A distinct sweet, pungent "Boc" smell can also indicate its presence.[1]

Q3: Is Boc-anhydride stable during aqueous workups?

Boc-anhydride is insoluble in water and can be sensitive to acidic or basic conditions, although it is generally stable to neutral water washes.[1] Vigorous washing with a saturated sodium bicarbonate solution can be an effective method for hydrolyzing and removing it.[1]

Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?

Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[1] This method is particularly suitable for non-volatile products.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities. Sublimation under high vacuum is another viable physical removal method for Boc-anhydride.[1][3]

Troubleshooting Guides

Issue 1: Residual Boc-Anhydride Detected After Standard Workup

  • Possible Cause: Insufficient washing or hydrolysis of the Boc-anhydride during the aqueous workup. Boc-anhydride has low water solubility and can persist in the organic layer.[1]

  • Solutions:

    • Chemical Quenching: Before the aqueous workup, add a quenching agent to react with the excess Boc-anhydride, forming a more water-soluble byproduct that is easier to remove.[1]

      • Imidazole: Add imidazole to the reaction mixture. The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes (e.g., <0.5M HCl).[1][4]

      • Primary/Secondary Amines: Adding a simple primary or secondary amine can also quench excess Boc-anhydride.[2]

    • Vigorous Basic Wash: Wash the organic layer vigorously with a saturated sodium bicarbonate solution to promote hydrolysis of the Boc-anhydride.[1]

Issue 2: tert-Butanol Co-elutes with the Product During Chromatography

  • Possible Cause: tert-Butanol can be challenging to separate from some products by flash chromatography, especially if they have similar polarities.

  • Solutions:

    • Azeotropic Removal: tert-Butanol forms azeotropes with several solvents. Distilling with benzene can help remove water from tert-butanol, and co-evaporation with a suitable solvent may aid in its removal from the product.[5][6]

    • High Vacuum: Placing the product under a high vacuum for an extended period can help to remove residual tert-butanol.[7]

    • Lyophilization: For appropriate samples, lyophilization can be an effective method for removing tert-butanol.[7]

Data Presentation

Qualitative Comparison of Byproduct Removal Methods

MethodByproduct TargetedSpeedScaleAdvantagesDisadvantages
Rotary Evaporation/High Vacuum Boc-anhydride, tert-butanolModerate to SlowLab ScaleSimple, requires no additional reagents.Only effective for volatile byproducts and non-volatile products.[1]
Saturated NaHCO₃ Wash Boc-anhydrideModerateLab to Pilot ScaleInexpensive, common lab reagent.[1]May not be completely effective, can form emulsions.
Chemical Quenching (Imidazole) Boc-anhydrideFastLab ScaleHighly effective, forms water-soluble byproducts.[1][4]Requires an additional reagent and subsequent acidic washes.[1]
Flash Column Chromatography Boc-anhydride, other impuritiesSlowLab ScaleProvides high purity, separates multiple components.[8]Time-consuming, requires significant solvent usage.[8]

Experimental Protocols

Protocol 1: Chemical Quenching with Imidazole

  • Following the completion of the Boc protection reaction, add imidazole (approximately 1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]

  • Stir the mixture at room temperature for 1-2 hours.[1]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole and any excess imidazole.[1][4]

  • Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Removal by Flash Column Chromatography

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[1]

  • Load the adsorbed product onto the column.[1]

  • Elute the column with a non-polar solvent to remove the less polar Boc-anhydride.

  • Monitor the fractions by TLC.

  • After the Boc-anhydride has been eluted, gradually increase the polarity of the eluent to elute the desired Boc-protected product.

Mandatory Visualization

Byproduct_Removal_Workflow start Crude Reaction Mixture (Product, Boc-anhydride, tert-butanol) volatile_check Is the product non-volatile? start->volatile_check rotovap Rotary Evaporation / High Vacuum volatile_check->rotovap Yes quenching_check Is quenching necessary? volatile_check->quenching_check No rotovap->quenching_check aqueous_workup Aqueous Workup bicarb_wash Saturated NaHCO3 Wash aqueous_workup->bicarb_wash quenching_check->aqueous_workup No quenching Chemical Quenching (e.g., Imidazole) quenching_check->quenching Yes acid_wash Dilute Acid Wash quenching->acid_wash acid_wash->bicarb_wash chromatography_check Is further purification needed? bicarb_wash->chromatography_check chromatography Flash Column Chromatography chromatography_check->chromatography Yes pure_product Pure Product chromatography_check->pure_product No chromatography->pure_product

Caption: Decision workflow for removing di-tert-butyl dicarbonate byproducts.

References

Technical Support Center: Optimizing Column Chromatography for Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-protected amines via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this common synthetic challenge.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of Boc-protected amines.

Problem Potential Cause Recommended Solution Key Parameters & Considerations
Product co-elutes with impurities or byproducts Inappropriate solvent system polarity.Optimize the eluent system by systematically varying the ratio of polar to non-polar solvents. A difference in Rf values of at least 0.2 between the product and impurities on TLC is ideal for good separation.Solvent Systems: Hexane/Ethyl Acetate, Dichloromethane/Methanol.[1] TLC Monitoring: Ensure proper solvent system selection by preliminary TLC analysis.[2][3]
Streaking or Tailing of the Compound The basic nature of the amine interacting with the acidic silica gel.[4]Add a small amount of a basic modifier to the eluent system. Triethylamine (Et₃N) is commonly used.Modifier Concentration: Typically 0.1-1% triethylamine in the mobile phase.[5][6] Alternative Stationary Phases: Consider using alumina or deactivated silica gel for particularly problematic amines.[7]
Partial or complete deprotection of the Boc group on the column The silica gel is too acidic, or the eluent system contains acid.Use neutralized or deactivated silica gel. Avoid acidic additives in the mobile phase. If an acidic modifier is necessary for other reasons, consider using a less harsh acid like acetic acid over trifluoroacetic acid (TFA).[8]Silica Gel: Use silica gel with a neutral pH. Mobile Phase: Avoid TFA. If necessary, use minimal concentrations (e.g., <0.1%) and immediately neutralize or freeze-dry the collected fractions.[8]
Product is not eluting from the column The eluent system is not polar enough. The compound may have poor solubility in the chosen solvent.Gradually increase the polarity of the mobile phase. If solubility is an issue, a different solvent system may be required.Gradient Elution: A gradual increase in the polar solvent can help elute highly retained compounds. Solubility Check: Ensure your compound is soluble in the mobile phase before loading it onto the column.[7]
Formation of multiple products observed after chromatography On-column reaction or degradation of the starting material or product.Test the stability of your compound on silica gel using a 2D TLC.[7] If unstable, consider alternative purification methods like crystallization or preparative HPLC with a non-acidic mobile phase.Stability Test: Spot the compound on a TLC plate, let it sit for a few hours, and then develop it to check for degradation products.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for the column chromatography of Boc-protected amines?

A common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1] The optimal ratio will depend on the specific polarity of your compound and should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your desired compound to achieve good separation.[5]

Q2: My Boc-protected amine is streaking on the TLC plate and the column. How can I fix this?

Streaking, or tailing, is a common issue with amines on silica gel due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[4] To resolve this, you can:

  • Add a basic modifier: Incorporate a small amount of triethylamine (typically 0.1-1%) into your eluent system.[5][6]

  • Use a different stationary phase: For highly basic compounds, consider using alumina or deactivated silica gel.[7]

Q3: I suspect my Boc group is being cleaved during chromatography. How can I prevent this?

The Boc protecting group is sensitive to acidic conditions and can be cleaved by the inherent acidity of silica gel or acidic mobile phases.[9][10] To prevent deprotection:

  • Avoid acidic eluents: Do not use mobile phases containing strong acids like trifluoroacetic acid (TFA). If an acid is unavoidable, use a weaker one like acetic acid in minimal amounts.[8]

  • Neutralize silica gel: You can wash your silica gel with a dilute solution of a base like triethylamine in your non-polar solvent before packing the column.

  • Immediate work-up of fractions: If you suspect some deprotection is occurring, it is advisable to immediately neutralize the collected fractions with a weak base and/or freeze-dry them to remove the solvent and any volatile acids quickly.[8]

Q4: Can I use methanol in my eluent for Boc-protected amines?

Yes, methanol is often used as a polar solvent in combination with a less polar solvent like dichloromethane for the chromatography of more polar Boc-protected amines. However, be aware that methanol can sometimes accelerate the degradation of sensitive compounds on silica gel. It's always best to check the stability of your compound in the chosen solvent system using TLC first.

Q5: How can I remove residual di-tert-butyl dicarbonate (Boc₂O) or other non-polar byproducts?

If your Boc-protected amine is significantly more polar than the starting materials or byproducts, you can often remove these impurities with a simple filtration through a plug of silica gel, eluting with a less polar solvent system that moves the impurities but retains your product. Alternatively, a standard column chromatography with a well-chosen solvent system should effectively separate the non-polar impurities.

Experimental Protocols

Protocol 1: General Column Chromatography of a Boc-Protected Amine

  • Slurry Preparation: In a beaker, suspend the silica gel in the initial, least polar eluent mixture.

  • Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude Boc-protected amine in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound of interest.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-protected amine.[11]

Visualizations

Troubleshooting_Workflow Troubleshooting Column Chromatography of Boc-Protected Amines start Start Chromatography issue Observe Poor Separation or Tailing? start->issue check_rf Check TLC: Is Rf of product ~0.2-0.3? issue->check_rf Yes tailing Is Tailing/Streaking Observed? issue->tailing No adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_rf->tailing Yes adjust_polarity->start Re-run add_base Add 0.1-1% Triethylamine to Eluent tailing->add_base Yes check_deprotection Check for Boc Deprotection (TLC/NMR) tailing->check_deprotection No add_base->check_deprotection use_neutral_silica Use Neutralized Silica Gel Avoid Acidic Eluents check_deprotection->use_neutral_silica Yes success Successful Purification check_deprotection->success No use_neutral_silica->start Re-run

Caption: A decision-making workflow for troubleshooting common issues.

References

Stability of (R)-tert-Butyl 3-aminoazepane-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-tert-Butyl 3-aminoazepane-1-carboxylate under acidic conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving the acidic treatment of this compound.

Issue Possible Cause Recommended Action
Incomplete Deprotection (Cleavage of the Boc Group) Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the tert-butoxycarbonyl (Boc) group.[1][2]Increase the acid concentration (e.g., move from 25% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[3][4]
Short Reaction Time: The reaction may not have been allowed to proceed to completion.[1]Extend the reaction time and monitor the progress closely using analytical techniques like TLC or LC-MS.[4][5]
Low Reaction Temperature: The reaction rate might be too slow at room temperature.[1]Consider gentle warming (e.g., to 40°C), but be mindful that this could also increase the rate of side reactions.[4]
Steric Hindrance: The structure of the azepane ring might slightly hinder the approach of the acid to the carbamate.[1]More forcing conditions, such as a higher acid concentration or longer reaction time, may be necessary.[1]
Formation of Unexpected Side Products Alkylation by tert-Butyl Cation: The tert-butyl cation formed during deprotection is an electrophile and can react with nucleophilic sites on the starting material or product.[4][6]Incorporate a scavenger, such as triisopropylsilane (TIS) or anisole, into the reaction mixture to trap the tert-butyl cation.[4]
Reaction with Solvent: In some cases, the tert-butyl cation can react with the solvent or other components of the reaction mixture.Choose a non-nucleophilic solvent like dichloromethane (DCM) or dioxane. Ensure all reagents are of high purity.
Inconsistent or Non-Reproducible Results Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic; absorbed water can reduce its effective acidity and slow down the reaction.[2]Use fresh, high-quality reagents. Ensure solvents and acids are anhydrous, especially if the reaction is sensitive to water.[2]
Workup Procedure: The workup may not effectively neutralize or remove the acid, potentially leading to further reactions or salt formation.After deprotection, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene or by performing a basic wash (e.g., with saturated aqueous sodium bicarbonate).[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: The tert-butoxycarbonyl (Boc) protecting group is characteristically sensitive to acid.[7] Therefore, this compound is generally unstable in acidic conditions, which are intentionally used to remove the Boc group and yield the free amine.[8][9] The process is a simple carbamate hydrolysis that is typically fast and occurs at room temperature.[8]

Q2: What is the mechanism of Boc group removal in the presence of acid?

A2: The deprotection is an acid-catalyzed process.[5] First, the carbamate oxygen is protonated by the acid.[9][10] This is followed by the cleavage of the C-O bond, which releases a stable tert-butyl cation and a carbamic acid intermediate.[9][10] The carbamic acid is unstable and rapidly decarboxylates (loses CO2) to give the free 3-aminoazepane.[9][10]

Q3: What are the most common acidic reagents used for the deprotection of this compound?

A3: The most common and effective reagents are strong acids. Trifluoroacetic acid (TFA), typically in a concentration of 20-50% in a solvent like dichloromethane (DCM), is widely used.[7][11] Another common reagent is a 4M solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[5][8]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By comparing the spot or peak of the starting material with the newly formed product over time, you can determine when the reaction is complete.

Q5: Are there milder acidic conditions that can be used for deprotection if my molecule has other acid-sensitive groups?

A5: Yes, if the substrate contains other acid-labile groups, milder conditions can be employed. Aqueous phosphoric acid (85 wt%) has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates with good selectivity.[12][13] Other options include using p-toluenesulfonic acid.[14]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution at room temperature to a final concentration of 25-50% (v/v).[4] Caution: The reaction can be exothermic and evolves isobutylene and CO2 gas; ensure adequate ventilation.[10][11]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound (1.0 eq) in a minimal amount of 1,4-dioxane or suspend it directly in the HCl solution.

  • Add the 4M solution of HCl in 1,4-dioxane to the reaction vessel.[5]

  • Stir the mixture at room temperature for 1 to 4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[5]

Visualized Workflows and Mechanisms

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation Boc_Amine (R)-tert-Butyl 3-aminoazepane-1-carboxylate Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine (3-Aminoazepane) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Stability_Study_Workflow Prep Prepare Solution (Compound in Acidic Medium) Incubate Incubate at Defined Temperature Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., Dilute & Neutralize) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Quantify Starting Material & Deprotected Product Analyze->Data

Caption: Experimental workflow for a stability study.

References

Troubleshooting incomplete amide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is showing low to no yield. What are the common causes?

Several factors can lead to poor outcomes in amide coupling reactions. The most common issues involve the reactants themselves, the choice of reagents, or the reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The reaction hinges on the successful activation of the carboxylic acid by the coupling reagent. If the reagent is not potent enough for the specific substrate or is used in insufficient quantities, the reaction will not proceed efficiently.[1]

  • Poor Amine Nucleophilicity: The amine may be deactivated, rendering it non-nucleophilic.[1] This can happen if the amine is protonated by the carboxylic acid in an acid-base reaction before coupling occurs.[1] Additionally, amines can be inherently non-nucleophilic due to electronic effects (e.g., electron-deficient anilines) or steric hindrance.[2][3]

  • Steric Hindrance: Bulky functional groups on either the carboxylic acid or the amine can physically block the reactive centers, slowing down or preventing the coupling.[1][2][4]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.[1][5] It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Key parameters such as solvent, temperature, base, and reaction time can significantly influence the outcome and may require optimization.[1][4]

  • Side Reactions: Undesired side reactions can consume starting materials or intermediates. A common issue with carbodiimides is the formation of a stable N-acylurea byproduct, which cannot participate in further coupling.[3]

Q2: How do I select the appropriate coupling reagent for my specific substrates?

The choice of coupling reagent is critical and depends on the properties of your carboxylic acid and amine, especially their steric bulk and electronic properties. Reagents are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][6]

  • Carbodiimides (e.g., DCC, EDC, DIC): These are widely used for their cost-effectiveness.[6][7] EDC is favored for solution-phase synthesis because its urea byproduct is water-soluble and easily removed during aqueous workup.[1][3] DIC is preferred for solid-phase synthesis.[1] A major drawback is their tendency to cause racemization of chiral centers, which can be suppressed by using additives like HOBt or OxymaPure.[1][3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are typically more reactive than carbodiimides and are effective for many challenging couplings, including those prone to racemization.[1][6] One advantage is that they do not react with the free amino group of the amine component.[6]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These are among the most powerful coupling reagents and are often the first choice for difficult couplings, such as those involving sterically hindered substrates or electron-deficient amines.[2][3][4] HATU is frequently considered the superior reagent for challenging reactions.[4][8] However, a potential side reaction involves the amine reacting with the coupling reagent to form a guanidinium byproduct.

Q3: My reaction involves a sterically hindered acid/amine or an electron-deficient amine. What strategy should I use?

Standard coupling conditions often fail for challenging substrates.[2] When dealing with sterically hindered or electronically deactivated starting materials, a combination of a more potent coupling reagent and optimized conditions is necessary.

  • Use a High-Potency Reagent: Onium salts like HATU are the recommended starting point for difficult couplings.[4][8]

  • Consider Acyl Fluoride Intermediates: For extremely challenging cases where even powerful onium salts fail, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[2] Acyl fluorides are relatively stable but exhibit high reactivity towards amines, minimizing issues related to steric hindrance.[2] Reagents like BTFFH can be used for this purpose.[2]

  • Optimize Reaction Conditions:

    • Temperature: Heating the reaction, sometimes in a microwave reactor, can help overcome the activation energy barrier for hindered substrates.[2][4][9]

    • Time: Challenging couplings may require significantly longer reaction times, from several hours to days.[2][4]

    • Solvent: Solvents like DMF or NMP are commonly used.[3][10] For certain reactions, CH2Cl2 may be preferable as it can be less prone to hydrolysis.[2]

Q4: I am observing significant epimerization/racemization in my product. How can this be minimized?

Racemization is a critical issue when coupling chiral carboxylic acids, particularly N-protected amino acids. It often occurs through the formation of an oxazolone intermediate.

  • Use Racemization-Suppressing Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or its derivatives is essential.[3] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are even more effective at suppressing racemization than HOBt.[3][4]

  • Choose the Right Reagent: Phosphonium (e.g., PyBOP) and aminium (e.g., HATU, which is based on HOAt) reagents are generally associated with lower levels of racemization.[4][6]

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help minimize the rate of epimerization.[1]

  • Select a Weaker Base: If using a strong, non-nucleophilic base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or collidine, which can reduce the risk of racemization.[3][4]

Data Presentation: Comparison of Coupling Methods

The following table summarizes the performance of various coupling methods for a particularly challenging amide coupling between a sterically hindered carboxylic acid and an electron-poor amine, as reported in a study where most standard methods failed.

EntryCoupling Agent(s) / MethodBaseSolventTemp.TimeConversion (%)
1HATUDIPEADMFRT4 d17
2EDC / HOBt--RT24 h0
3DCC / DMAP--40 °C5 d0
4Acyl Fluoride via BTFFHDIPEACH2Cl280 °C4 h85
Data adapted from a study on challenging amide bond formations.[2] "RT" denotes room temperature.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for a wide range of standard amide couplings.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).[1]

  • Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[1][10]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.[1] Reaction times typically range from 30 minutes to a few hours.[10]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with standard workup and purification.[1]

Protocol 2: Amide Coupling for Challenging Substrates via Acyl Fluoride

This protocol is designed for sterically hindered or electron-deficient substrates where other methods have failed.[2]

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.3 equivalents) in anhydrous DCM.[2]

  • Add BTFFH (1.5 equivalents) followed by DIPEA (4.5 equivalents).[2]

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.[2]

  • Coupling: In a separate flask, dissolve the amine (1.0 equivalent) in a minimal amount of anhydrous solvent.

  • Add the amine solution to the pre-activated acyl fluoride mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring for completion by LC-MS.[2]

  • After cooling to room temperature, proceed with aqueous workup and purification.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in troubleshooting amide coupling reactions.

G cluster_workflow General Experimental Workflow A 1. Dissolve Carboxylic Acid in Anhydrous Solvent B 2. Add Coupling Reagent & Base A->B C 3. Pre-activation (Stir at RT) B->C D 4. Add Amine C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Workup & Purification E->F

Caption: A typical experimental workflow for amide bond formation.

G cluster_troubleshooting Troubleshooting Low Yield Start Reaction Yield is Low Q1 Are substrates sterically hindered or e--deficient? Start->Q1 A1_Yes Use potent onium salt (HATU) or Acyl Fluoride method. Increase Temp/Time. Q1->A1_Yes Yes Q2 Is water present? Q1->Q2 No End Re-run Optimized Reaction A1_Yes->End A1_No Check Reagent Stoichiometry & Purity A1_No->End A2_Yes Use anhydrous solvents/reagents. Dry starting materials. Q2->A2_Yes Yes Q3 Is racemization an issue? Q2->Q3 No A2_Yes->End Q3->A1_No No A3_Yes Add HOBt/HOAt. Use weaker base (NMM). Lower reaction temperature. Q3->A3_Yes Yes A3_Yes->End

Caption: A decision tree for troubleshooting incomplete reactions.

G cluster_mechanism Simplified Activation Mechanism Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Amide Amide Product Intermediate->Amide + Amine Amine Amine (R'-NH2) Byproduct Byproduct

Caption: The core process of carboxylic acid activation.

References

Preventing racemization during functionalization of chiral azepanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective functionalization of chiral azepanes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to maintaining stereochemical integrity during synthetic modifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when functionalizing chiral azepanes?

A1: Racemization during the functionalization of chiral azepanes typically occurs via the deprotonation of a proton at a stereogenic center, which leads to a planar, achiral intermediate like an enolate or an imine.[1] Subsequent reprotonation can happen from either face, resulting in a mixture of enantiomers.[1] Key factors that promote this include:

  • Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for deprotonation.[1]

  • Strong Bases: Strong bases can easily abstract a proton from a chiral carbon, particularly if it is alpha to a carbonyl group or another electron-withdrawing group.[1]

  • Prolonged Reaction Times: Longer exposure to racemization-inducing conditions increases the loss of enantiomeric excess.[1]

  • Inappropriate N-Protecting Group: The choice of protecting group on the azepane nitrogen can affect the acidity of adjacent protons. Electron-withdrawing groups, for instance, can increase the acidity of an α-proton, making it more susceptible to abstraction.[1]

  • Reaction Mechanism: Certain reaction pathways that proceed through planar intermediates, such as carbocations or carbanions, are inherently prone to racemization.[1]

Q2: At which synthetic stages is racemization most likely to be observed?

A2: Racemization is a significant risk during several common transformations in chiral azepane synthesis:

  • Base-Mediated Cyclizations: Intramolecular cyclizations that form the azepane ring are particularly susceptible, as the bases used can cause deprotonation at the stereogenic center.[1]

  • Activation of Carboxylic Acids: During amide bond formation (a common step in creating lactam precursors), the activation of a carboxylic acid increases the acidity of the α-proton, making it vulnerable to abstraction by base.[1]

  • Post-Cyclization Modifications: Functional group manipulations on the pre-formed azepane ring can introduce harsh conditions (e.g., strong acids/bases, high heat) that may lead to epimerization.[1]

Q3: How does my choice of base impact the stereochemical outcome of the reaction?

A3: The choice of base is critical for preserving stereochemistry. Strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide are more likely to cause racemization by readily abstracting the proton at the chiral center.[1] In contrast, weaker or sterically hindered organic bases such as diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine are preferred because they are less likely to cause deprotonation.[1][2] Due to its lower basicity and significant steric hindrance, N-methylmorpholine is also a good alternative to triethylamine.[2]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (% ee) During Base-Mediated Intramolecular Cyclization
  • Symptom: You begin with an enantiomerically pure linear precursor, but the final chiral azepane product shows a significant loss of enantiomeric excess after cyclization.[1]

  • Possible Cause: The base used to facilitate the cyclization is deprotonating the stereogenic center, leading to a planar intermediate that racemizes before or after ring closure.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Decreasing the temperature can dramatically slow the rate of racemization. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1][3]

    • Change the Base: Switch from a strong, non-hindered base to a weaker, sterically hindered organic base. For example, if using sodium ethoxide, consider changing to DIPEA or TEA.[1]

    • Solvent Screening: The solvent can influence the reaction. Consider switching to a less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][3]

Issue 2: Racemization of an α-Amino Ester Precursor During Synthesis
  • Symptom: The chiral center alpha to an ester group in your linear precursor racemizes before you can perform the cyclization.

  • Possible Cause: The α-proton is highly acidic due to the adjacent ester group, making it susceptible to abstraction by base or even upon mild heating.[1]

  • Troubleshooting Steps:

    • Protecting Group Strategy: The nitrogen protecting group plays a key role. Electron-withdrawing groups can exacerbate the issue by increasing the α-proton's acidity. Consider using a bulky protecting group, such as the 9-(9-phenylfluorenyl) (Pf) group, which can sterically block the approach of a base and has been shown to be effective in preventing racemization in α-amino compounds.[1]

    • Use Milder Conditions: Strictly avoid strong bases and high temperatures. If a base is required, use a non-nucleophilic, hindered base.[1]

    • Consider an Alternative Synthetic Route: A different strategy may be necessary to bypass the labile intermediate. For instance, an asymmetric reductive amination can form the chiral azepane ring with high enantioselectivity, avoiding the need for a base-mediated cyclization of an α-amino ester.[1]

Data Presentation

Table 1: Effect of Base and Temperature on Enantiomeric Excess (% ee) in a Model Intramolecular Cyclization

The following table summarizes the hypothetical effect of different bases and temperatures on the enantiomeric excess of a chiral azepane formed via intramolecular cyclization.[1]

BaseSolventTemperature (°C)Enantiomeric Excess (ee%)
Sodium EthoxideEthanol8045%
Sodium EthoxideEthanol2570%
TriethylamineDCM2592%
DIPEADCM2595%
2,6-LutidineTHF0>98%

Data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature, Hindered-Base Cyclization

This protocol is designed to minimize racemization during the formation of the azepane ring.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the linear precursor (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 2,6-lutidine (1.1 equivalents) in anhydrous THF to the cooled solution over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]

Protocol 2: Intramolecular Asymmetric Reductive Amination

This method directly establishes the chiral center during ring formation, bypassing intermediates prone to racemization.

  • Substrate: 2'-amino-[1,1'-biphenyl]-2-carbaldehyde derivative.[1]

  • Catalyst System: A pre-mixture of [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., (R)-Segphos) is prepared.[1]

  • Reaction Setup: To a high-pressure reactor, add the substrate, the catalyst system, and anhydrous toluene.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas (50 bar H₂) and heat to 80 °C.[1]

  • Monitoring and Workup: Stir the reaction until completion (monitored by LC-MS). After cooling and depressurization, the solvent is removed in vacuo.

  • Purification and Analysis: The residue is purified by column chromatography to yield the enantiomerically enriched dibenz[c,e]azepine. The % ee is determined by chiral HPLC.

Visualizations

G cluster_start Start cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Functionalization of Chiral Azepane check_ee Check Enantiomeric Excess (ee%) of Product start->check_ee acceptable ee% Acceptable (>95%) check_ee->acceptable Yes unacceptable ee% Unacceptable (<95%) check_ee->unacceptable No end_node End acceptable->end_node identify_step Identify Potential Racemization Step unacceptable->identify_step modify_conditions Modify Reaction Conditions identify_step->modify_conditions rerun Re-run Reaction and Check ee% modify_conditions->rerun e.g., Lower Temp, Change Base, Change N-Protecting Group success Success: ee% Improved rerun->success Improved failure Failure: ee% Not Improved rerun->failure Not Improved success->end_node alt_route Consider Alternative Synthetic Route failure->alt_route alt_route->start

Caption: A troubleshooting workflow for addressing racemization during chiral azepane synthesis.

G cluster_pathway Racemization via Deprotonation-Reprotonation cluster_result Result chiral_azepane Chiral Azepane (R-Enantiomer) planar_intermediate Planar Achiral Intermediate (e.g., Enolate/Imine) chiral_azepane->planar_intermediate - H⁺ (Base, Heat) r_product R-Enantiomer planar_intermediate->r_product + H⁺ (Protonation Face A) s_product S-Enantiomer planar_intermediate->s_product + H⁺ (Protonation Face B) racemic_mixture Racemic Mixture (Loss of ee%)

Caption: The core mechanism of racemization at a stereocenter adjacent to a functional group.

References

Navigating the Challenges of Azepane Synthesis at Scale: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Azepane Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on managing the common scalability issues encountered when transitioning from laboratory-scale to larger-scale production of azepane derivatives. Azepanes are a critical structural motif in numerous pharmaceuticals, and ensuring their efficient and reproducible synthesis at scale is paramount for drug development programs.

This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our azepane synthesis upon scaling up from gram to kilogram quantities. What are the likely causes?

A1: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that become more pronounced at a larger scale. Key considerations include:

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition of intermediates. Similarly, the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation from exothermic reactions more challenging and potentially leading to thermal degradation.[1]

  • Reagent Addition Rates: The rate of reagent addition, which may have a negligible effect at the lab scale, can become critical at a larger scale, impacting reaction kinetics and selectivity.

  • Extended Reaction Times: Larger scale reactions often require longer processing times, which can increase the opportunity for byproduct formation or degradation of the desired product.

  • Changes in Physical Form: The physical form of reagents and intermediates (e.g., slurries vs. solutions) can behave differently in larger vessels, affecting reaction rates and mass transfer.

Q2: Our final azepane product is difficult to purify at a large scale using column chromatography. What are the recommended alternative purification strategies?

A2: Column chromatography is often impractical and economically unviable for large-scale purification in an industrial setting.[2] The preferred method for purifying multi-kilogram quantities of azepane derivatives is crystallization .[2]

Key steps to developing a scalable crystallization process include:

  • Solvent Screening: A thorough solvent screen is necessary to identify a suitable solvent or solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures, allowing for high recovery of the pure product.

  • Control of Supersaturation: Controlling the rate of cooling or anti-solvent addition is crucial to manage supersaturation levels, which influences crystal size, morphology, and purity.

  • Seeding Strategy: The use of seed crystals can help control the final crystal form (polymorph) and particle size distribution, leading to a more consistent and easily filterable product.

  • Impurity Purging: Understanding the solubility of key impurities is essential to ensure they remain in the mother liquor during crystallization.

Q3: We are struggling with controlling the stereochemistry of our chiral azepane during a base-mediated cyclization at a larger scale. What can we do to minimize racemization?

A3: Maintaining stereochemical integrity is a critical challenge in the synthesis of many pharmaceutical intermediates, including chiral azepanes. Racemization during base-mediated cyclizations is often caused by the deprotonation of a stereogenic center.[3] To mitigate this, consider the following:

  • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]

  • Change the Base: Switching from a strong, non-hindered base (e.g., sodium ethoxide) to a weaker, sterically hindered organic base (e.g., triethylamine or diisopropylethylamine) can reduce the extent of deprotonation at the stereogenic center.[3]

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to racemizing conditions.

  • Protecting Group Strategy: The choice of the nitrogen-protecting group can influence the acidity of adjacent protons. Bulky protecting groups may sterically hinder the approach of a base.[3]

Troubleshooting Guides for Common Azepane Synthesis Routes

Dieckmann Condensation for Azepane-2,4-dione Synthesis

The Dieckmann condensation is a common method for constructing the azepane ring. However, scalability can present challenges.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction due to poor mixing of the heterogeneous sodium ethoxide base.Improve agitation to ensure efficient mixing. Consider using a phase-transfer catalyst or a more soluble base if compatible with the substrate.
Side reactions such as intermolecular condensation or hydrolysis of the ester.Maintain a strict inert atmosphere to prevent moisture contamination. Control the rate of addition of the starting material to manage the exotherm.[2]
Difficult Work-up Emulsion formation during the acidic quench and extraction.Add the quenching acid slowly with efficient cooling. For large volumes, consider using a continuous liquid-liquid extractor.[2]
Product Purity Issues Co-precipitation of starting materials or byproducts during crystallization.Perform a thorough solvent screen for crystallization. A hot filtration step before cooling may help remove insoluble impurities.
Reductive Amination for Azepane Ring Formation

Reductive amination is a versatile method for synthesizing azepanes from dicarbonyl compounds and amines or amino aldehydes/ketones.

Issue Potential Cause Recommended Action
Formation of Over-alkylation or Side Products The rate of reduction is slower than the rate of imine/enamine formation and subsequent side reactions.Optimize the choice of reducing agent. Sodium triacetoxyborohydride is often effective for direct reductive amination as it is mild and selective. Control the stoichiometry of the amine and carbonyl compound carefully.
Temperature control issues leading to byproduct formation.Maintain a consistent and controlled temperature throughout the reaction. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient.
Incomplete Conversion Deactivation of the reducing agent.Ensure anhydrous conditions, as many reducing agents are water-sensitive. Add the reducing agent portion-wise to maintain its activity over the course of the reaction.
Catalyst Poisoning (for catalytic hydrogenation) Impurities in the starting materials or solvent poisoning the catalyst.Use high-purity starting materials and solvents. A pre-treatment of the substrate with activated carbon may be necessary to remove catalyst poisons.

Data Presentation: Lab-Scale vs. Scaled-Up Azepane Synthesis

The following tables provide a theoretical comparison of key parameters for the synthesis of Azepane-2,4-dione at laboratory and scaled-up levels, based on a proposed Dieckmann condensation route.[2]

Table 1: Laboratory-Scale Synthesis Parameters (Theoretical) [2]

ParameterValue
Scale 1-5 g
Starting Material Diethyl 3,3'-(phenylimino)dipropanoate
Base Sodium ethoxide (1.1 eq)
Solvent Anhydrous Toluene
Solvent Volume 10-20 mL/g of starting material
Reaction Temperature Reflux (~110 °C)
Reaction Time 4-8 hours (monitor by TLC)
Work-up Acidic quench, liquid-liquid extraction
Purification Column Chromatography
Expected Yield 60-80%

Table 2: Proposed Scale-Up Synthesis Parameters (Theoretical) [2]

ParameterValue
Scale 100-500 g
Starting Material Diethyl 3,3'-(phenylimino)dipropanoate
Base Sodium ethoxide (1.1 eq)
Solvent Anhydrous Toluene
Solvent Volume 5-10 L/kg of starting material
Reaction Temperature Controlled at 80-100 °C
Reaction Time 6-12 hours (monitor by HPLC)
Work-up Controlled acidic quench, phase separation
Purification Crystallization
Expected Yield 50-70%

Experimental Protocols

Detailed Methodology for a Scaled-Up Dieckmann Condensation

This protocol is a generalized procedure for the synthesis of an azepane-dione derivative via Dieckmann condensation at a larger scale.

Materials:

  • Diethyl 3,3'-(substituted-imino)dipropanoate (1.0 kg, 1.0 equiv)

  • Sodium ethoxide (1.2 equiv)

  • Anhydrous Toluene (8 L)

  • 2M Hydrochloric Acid (for quench)

  • Ethyl Acetate (for extraction)

  • Brine

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

  • Addition funnel.

  • Controlled heating/cooling circulator.

Procedure:

  • Reactor Setup: The reactor is dried and purged with nitrogen. Anhydrous toluene is charged to the reactor.

  • Reagent Addition: Sodium ethoxide is added to the toluene with stirring. The diethyl 3,3'-(substituted-imino)dipropanoate is dissolved in anhydrous toluene and charged to the addition funnel.

  • Reaction: The diester solution is added dropwise to the sodium ethoxide suspension over 1-2 hours, maintaining the internal temperature below 90 °C. After the addition is complete, the reaction mixture is heated to 90-100 °C and stirred for 8-12 hours. The reaction progress is monitored by HPLC.

  • Work-up: The reactor is cooled to 0-5 °C. The 2M hydrochloric acid is added slowly to quench the reaction, keeping the temperature below 15 °C. The layers are allowed to separate, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford the purified azepane-dione.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in Azepane Synthesis Scale-Up start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents mixing_issue Mixing Inefficient? check_mixing->mixing_issue temp_issue Exotherm or Hot Spots? check_temp->temp_issue reagent_issue Impurities or Incorrect Ratio? check_reagents->reagent_issue mixing_issue->temp_issue No improve_mixing Increase Agitation Speed or Change Impeller Design mixing_issue->improve_mixing Yes temp_issue->reagent_issue No control_addition Decrease Reagent Addition Rate temp_issue->control_addition Yes purify_reagents Re-purify Starting Materials or Use Higher Grade Reagents reagent_issue->purify_reagents Yes re_evaluate Re-evaluate Process and Monitor reagent_issue->re_evaluate No improve_mixing->re_evaluate improve_cooling Enhance Reactor Cooling Capacity control_addition->improve_cooling improve_cooling->re_evaluate purify_reagents->re_evaluate

Caption: Troubleshooting workflow for addressing low yield in azepane synthesis scale-up.

G Decision Tree for Large-Scale Azepane Purification start Crude Azepane Product (>1 kg) is_solid Is the crude product a solid? start->is_solid is_solid->solid_path Yes is_solid->oil_path No is_oil Product is an oil distillation Consider Distillation (if thermally stable) is_oil->distillation crystallization Develop Crystallization Process solid_path->crystallization solvent_screen Perform Solvent Screen crystallization->solvent_screen optimize_cryst Optimize Cooling Profile, Seeding, and Agitation solvent_screen->optimize_cryst filter_dry Filter and Dry Pure Product optimize_cryst->filter_dry oil_path->is_oil distillation->filter_dry Yes salt_formation Attempt Salt Formation and Crystallization distillation->salt_formation No/Unstable salt_formation->crystallization chromatography Large-Scale Chromatography (e.g., SFC) - Last Resort

Caption: Decision tree for selecting a suitable large-scale purification method for azepanes.

References

Characterization of impurities in (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of impurities in (R)-tert-Butyl 3-aminoazepane-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common types of impurities I might encounter with this compound?

A1: Impurities can originate from various stages, including synthesis, purification, and storage.[1][2] They are generally classified into three categories:

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, or degradation products.[1][2] For this specific compound, potential organic impurities could include unreacted (R)-3-aminoazepane, over-reacted di-Boc species, or by-products from ring-opening or side reactions.

  • Inorganic Impurities: These may include reagents, catalysts, or heavy metals from the manufacturing process.[1][2]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[1][2]

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How do I identify their source?

A2: Unexpected peaks can be "ghost peaks" or actual impurities. A systematic approach is necessary for identification.

  • Blank Injection: Run a blank injection (mobile phase only). If the peak is present, it may originate from the mobile phase, system contamination, or carryover from a previous injection.

  • Sample Matrix: Prepare a sample without the active pharmaceutical ingredient (API) to see if the impurity originates from excipients or sample diluents.

  • Forced Degradation: Conduct forced degradation studies (acid, base, oxidation, heat, light) to intentionally degrade the API.[3][4] If the peak intensity increases, it is likely a degradation product. This helps in understanding the degradation pathways.[3][5]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to get the mass-to-charge ratio (m/z) of the impurity, which is a critical first step in structural elucidation.[6]

Q3: My HPLC peaks are tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue in HPLC and can compromise resolution and quantification. The causes are often related to secondary interactions between the analyte and the stationary phase.

Data Presentation

Table 1: Potential Organic Impurities in this compound

Impurity NamePotential SourceTypical Analytical Technique
(R)-3-AminoazepaneUnreacted Starting MaterialHPLC-UV, GC-MS
Di-tert-butyl dicarbonate (Boc Anhydride)Excess ReagentGC-MS
(R)-tert-Butyl 3-(tert-butoxycarbonylamino)azepane-1-carboxylateOver-reaction By-productHPLC-UV, LC-MS
tert-ButanolReagent By-productGC-Headspace
(R)-Azepan-3-amine hydrochloride (if used as salt)Starting MaterialIon Chromatography
Deprotected Product (hydrolysis)DegradationHPLC-UV, LC-MS

Table 2: Example HPLC Method Parameters for Impurity Profiling

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good separation of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape for amines and acts as an ion-pairing agent.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 30 minutesTo elute a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmAmides and carbamates have UV absorbance at low wavelengths.
Injection Volume 10 µLStandard volume to avoid column overload.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general procedure for detecting and quantifying impurities.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard and then the sample.

    • Run the gradient program as specified in Table 2.

  • Data Analysis:

    • Identify peaks in the sample chromatogram that are not present in the blank.

    • Calculate the area of each impurity peak and determine its percentage relative to the main peak area (% Area/Area).

Protocol 2: LC-MS for Impurity Identification

This protocol is for obtaining the molecular weight of unknown impurities.

  • Method Development:

    • Adapt the HPLC method to be MS-compatible. Replace non-volatile buffers like phosphates with volatile ones like ammonium formate or formic acid. TFA can be used but may cause ion suppression.

  • MS Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization mode. Electrospray Ionization (ESI) in positive mode is typically suitable for amines.

  • Sample Analysis:

    • Inject the sample onto the LC-MS system.

    • Acquire full scan data to detect the m/z of all eluting compounds.

  • Data Interpretation:

    • Extract the mass spectrum for each impurity peak observed in the chromatogram.

    • The [M+H]+ ion will provide the molecular weight of the impurity. This information is used to propose a molecular formula and structure.[6]

Protocol 3: NMR for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated impurities.[7][8]

  • Impurity Isolation:

    • Isolate the impurity of interest using preparative HPLC. Collect the fraction corresponding to the impurity peak.

    • Remove the solvent to obtain the isolated impurity.

  • Sample Preparation:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a series of NMR spectra, including:

      • ¹H NMR: Provides information about the number and types of protons.[8][9]

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Helps to establish connectivity between atoms and build the final structure.[10]

  • Structure Elucidation:

    • Analyze the chemical shifts, coupling constants, and correlations from the NMR spectra to determine the precise chemical structure of the impurity.[7][10]

Visualizations

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation start Impurity Peak Detected in HPLC check_blank Run Blank & System Suitability start->check_blank lcms LC-MS Analysis (Determine MW) check_blank->lcms Peak is Real forced_deg Forced Degradation (Confirm Degradant) check_blank->forced_deg Peak is Real system_issue Address System Contamination or Carryover check_blank->system_issue Peak in Blank prep_hplc Isolate Impurity (Prep-HPLC) lcms->prep_hplc forced_deg->prep_hplc nmr NMR Analysis (1H, 13C, 2D) prep_hplc->nmr final_structure Structure Confirmed nmr->final_structure

Caption: Workflow for the characterization of an unknown impurity.

G start Peak Tailing Observed q1 Is column old or overused? start->q1 q2 Is mobile phase pH appropriate for analyte? q1->q2 No sol1 Replace Column q1->sol1 Yes q3 Is buffer concentration sufficient? q2->q3 Yes sol2 Adjust pH to suppress silanol/analyte ionization q2->sol2 No sol3 Increase buffer concentration (e.g., 25-50 mM) q3->sol3 No sol4 Consider column with high-purity silica q3->sol4 Yes

Caption: Troubleshooting decision tree for HPLC peak tailing.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products API (R)-tert-Butyl 3-aminoazepane-1-carboxylate Acid Acidic Hydrolysis (e.g., HCl) API->Acid Base Basic Hydrolysis (e.g., NaOH) API->Base Oxidation Oxidation (e.g., H₂O₂) API->Oxidation P1 Boc Deprotection Product: (R)-Azepan-3-amine Acid->P1 Base->P1 P2 N-Oxide Impurities Oxidation->P2

Caption: Potential forced degradation pathways for the API.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-tert-Butyl 3-aminoazepane-1-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the structural elucidation of novel chemical entities is paramount. (R)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable chiral building block in the synthesis of various therapeutic agents. A thorough understanding of its spectroscopic properties, particularly through Nuclear Magnetic Resonance (NMR), is crucial for identity confirmation, purity assessment, and quality control. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR spectral data for this compound against experimentally obtained data for analogous cyclic amines, namely (S)-tert-Butyl 3-aminopiperidine-1-carboxylate and (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine.

¹H and ¹³C NMR Data Comparison

Due to the limited availability of public experimental NMR data for this compound, this guide presents a predicted ¹H and ¹³C NMR data set. These predictions are based on established chemical shift principles and comparison with the known spectral data of structurally similar compounds. In an achiral solvent, the NMR spectra of enantiomers are identical; therefore, the predicted data for the (R)-enantiomer would be the same as for the (S)-enantiomer.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds (500 MHz, CDCl₃)

CompoundAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) C(CH₃)₃~1.45s-9H
Azepane-H (ring)~1.50-1.90m-8H
NH₂~1.60 (broad)s-2H
CH-NH₂~2.80-2.90m-1H
N-CH₂ (ring)~3.20-3.40m-2H
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate [1]C(CH₃)₃1.46s-9H
Piperidine-H (ring)1.49-1.85m-4H
NH₂1.57 (broad)s-2H
CH-NH₂2.70-2.80m-1H
N-CH₂ (axial)2.85-2.95m-1H
N-CH₂ (equatorial)3.80-3.90m-1H
(S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine C(CH₃)₃1.46s-9H
Pyrrolidine-H41.70-1.82m-1H
Pyrrolidine-H4'2.10-2.20m-1H
NH₂1.60 (broad)s-2H
N-CH₂ (ring)3.15-3.50m-3H
CH-NH₂3.60-3.70m-1H

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds (125 MHz, CDCl₃)

CompoundAssignmentChemical Shift (δ, ppm)
This compound (Predicted) C =O (Boc)~155.5
C (CH₃)₃~79.5
C H-NH₂~51.0
N-C H₂ (ring)~48.0, ~46.0
Azepane-C H₂ (ring)~37.0, ~30.0, ~27.0
C(C H₃)₃~28.5
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate [1]C =O (Boc)154.8
C (CH₃)₃79.4
C H-NH₂49.9
N-C H₂ (ring)44.8
Piperidine-C H₂ (ring)33.2, 25.0
C(C H₃)₃28.5
(S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine C =O (Boc)154.7
C (CH₃)₃79.2
C H-NH₂51.5
N-C H₂ (ring)46.5, 44.5
Pyrrolidine-C H₂ (ring)33.8
C(C H₃)₃28.6

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for reliable structural analysis and comparison.

Sample Preparation:

  • Weigh 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy:

  • Spectrometer: A 500 MHz (or higher) spectrometer is recommended for better signal dispersion.

  • Temperature: Spectra are typically acquired at a constant temperature, usually 298 K (25 °C).

  • Acquisition Parameters:

    • A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically used.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 125 MHz for a 500 MHz ¹H instrument).

  • Acquisition Mode: Proton-decoupled mode is standard to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Parameters:

    • A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the complete relaxation of quaternary carbons.

  • Referencing: Chemical shifts are reported in ppm and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Methodologies

To provide a clearer understanding of the processes involved in NMR analysis and the structural relationships of the compared compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample shim Shimming load_sample->shim acquire Acquire Spectrum (¹H and ¹³C) shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process reference Reference Spectra process->reference integrate Integrate & Assign Peaks reference->integrate analyze Structural Elucidation & Comparison integrate->analyze

Caption: Experimental Workflow for NMR Analysis.

logical_relationship cluster_attributes Structural Features for NMR Comparison Target (R)-tert-Butyl 3-aminoazepane-1-carboxylate Boc N-Boc Protecting Group Target->Boc has Amino Amino Group at C3 Target->Amino has Ring Saturated Heterocyclic Ring Target->Ring has (7-membered) Analog1 (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Analog1->Boc has Analog1->Amino has Analog1->Ring has (6-membered) Analog2 (S)-(-)-1-tert-Butoxycarbonyl -3-aminopyrrolidine Analog2->Boc has Analog2->Amino has Analog2->Ring has (5-membered)

Caption: Structural Similarities for NMR Comparison.

References

Decoding the Signature Fragmentation of Boc-Aminoazepane in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of protected amine scaffolds is crucial for reaction monitoring, quality control, and metabolite identification. This guide provides a comprehensive comparison of the expected mass spectrometry fragmentation pattern of tert-butyl (azepan-3-yl)carbamate (Boc-aminoazepane) with related cyclic amines, supported by established fragmentation principles and experimental data from analogous structures.

The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, particularly in peptide and medicinal chemistry. Its characteristic fragmentation in mass spectrometry serves as a diagnostic tool. When coupled with a cyclic amine like azepane, the resulting fragmentation pattern is a composite of cleavages associated with both the Boc group and the seven-membered ring.

Key Fragmentation Pathways of Boc-Protected Amines

Mass spectrometric analysis of Boc-protected amines, typically conducted using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), reveals several characteristic fragmentation pathways. ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺, while the more energetic EI can lead to more extensive fragmentation, sometimes with a less abundant molecular ion.

The primary fragmentation events for the Boc group are well-documented and include:

  • Loss of isobutylene (C₄H₈): A neutral loss of 56 Da resulting from a McLafferty-type rearrangement.

  • Loss of the entire Boc group (C₅H₈O₂): A neutral loss of 100 Da.

  • Formation of the tert-butyl cation: A prominent fragment ion observed at m/z 57.

  • Loss of tert-butanol (C₄H₁₀O): A neutral loss of 74 Da, particularly in ESI-MS/MS.

Comparative Fragmentation Data

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Neutral LossesIonization Mode
Boc-aminoazepane (Predicted) 214.31[M+H]⁺: 215, [M-56+H]⁺: 159, [M-100+H]⁺: 115, 100, 83, 70, 57, 43ESI, EI
Boc-aminopiperidine 200.28[M+H]⁺: 201, [M-56+H]⁺: 145, [M-100+H]⁺: 101, 84, 70, 57ESI, EI
Boc-aminopyrrolidine 186.25[M+H]⁺: 187, [M-56+H]⁺: 131, [M-100+H]⁺: 87, 70, 57, 43ESI, EI
Azepane (Hexamethyleneimine) 99.17M⁺˙: 99, 84, 70, 56, 43, 30[1]EI

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of Boc-protected cyclic amines using LC-MS with an ESI source, a common setup in pharmaceutical and research laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The specific gradient should be optimized for the analyte of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization Mode: Positive ion mode is generally preferred for amines.

  • MS Method:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and fragment it using collision-induced dissociation (CID) to obtain the fragmentation pattern. Collision energy should be optimized to produce a rich spectrum of fragment ions.

Predicted Fragmentation Pathway of Boc-Aminoazepane

The fragmentation of Boc-aminoazepane is initiated by ionization, typically protonation at the more basic azepane nitrogen in ESI. Subsequent fragmentation in the gas phase leads to the characteristic losses from the Boc group and cleavage of the azepane ring.

Fragmentation cluster_boc Boc Group Fragmentation cluster_ring Azepane Ring Fragmentation M Boc-Aminoazepane [M+H]⁺ m/z 215 M_minus_56 Loss of Isobutylene [M-C₄H₈+H]⁺ m/z 159 M->M_minus_56 - 56 Da M_minus_100 Loss of Boc Group [M-C₅H₈O₂+H]⁺ m/z 115 M->M_minus_100 - 100 Da m57 tert-butyl cation [C₄H₉]⁺ m/z 57 M->m57 f100 [C₆H₁₄N]⁺ m/z 100 M_minus_100->f100 α-cleavage f83 [C₅H₉N]⁺ m/z 83 M_minus_100->f83 Ring Opening f70 [C₄H₈N]⁺ m/z 70 M_minus_100->f70 Ring Cleavage f43 [C₃H₇]⁺ or [C₂H₃N]⁺ m/z 43 M_minus_100->f43 Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of Boc-aminoazepane.

References

Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (R)-tert-Butyl 3-aminoazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines a direct chiral HPLC method and compares it with an indirect method involving chiral derivatization, providing researchers, scientists, and drug development professionals with the necessary data and protocols to select the most suitable approach for their analytical needs.

Introduction to Chiral Separation of tert-Butyl 3-aminoazepane-1-carboxylate

This compound is a chiral building block whose enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological profiles. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs.[1][2] HPLC is a primary technique for resolving and quantifying enantiomers.[2][3] This can be achieved either by direct separation on a chiral stationary phase (CSP) or by an indirect approach where the enantiomers are derivatized to form diastereomers, which are then separated on a standard achiral column.[4]

Comparison of Analytical Methods

The primary method detailed is a direct chiral HPLC approach. This is compared against an indirect method utilizing a chiral derivatizing agent. A summary of their respective performance characteristics is presented below.

FeatureDirect Chiral HPLCIndirect Chiral HPLC (with Marfey's Reagent)
Principle Enantiomers are separated based on differential interactions with a Chiral Stationary Phase (CSP).[5]Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[4]
Stationary Phase Chiral (e.g., Polysaccharide-based)Achiral (e.g., C18)
Sample Preparation Minimal; dissolve sample in mobile phase.Requires a derivatization step, which may involve heating and pH adjustment.[4]
Method Development Can be complex; requires screening of various CSPs and mobile phases.[2]Generally more straightforward as it uses standard reversed-phase columns.
Potential Issues High cost of chiral columns; potential for column degradation with certain mobile phases.Incomplete derivatization; racemization during derivatization; excess reagent may interfere with chromatography.[6]
Sensitivity Dependent on the chromophore of the analyte.Can be significantly enhanced by using a derivatizing agent with a strong chromophore or fluorophore.[4]
Generality A specific CSP may not be suitable for a wide range of compounds.[1]The derivatization approach can be applied to any compound with a suitable functional group (e.g., primary/secondary amines).

Experimental Protocols

Detailed methodologies for both the direct and indirect chiral HPLC methods are provided below.

Method 1: Direct Chiral HPLC

This method is proposed based on the common success of polysaccharide-based CSPs for the separation of a wide variety of chiral compounds, including those with amine and carbamate functionalities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), is recommended. These are known for their broad enantioselectivity.[5]

  • Mobile Phase: A typical starting mobile phase for normal phase chromatography would be a mixture of Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 90:10 v/v Hexane:Isopropanol). A small amount of an amine additive like diethylamine (DEA) may be required to improve peak shape for the basic analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (due to the carbamate chromophore).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in the mobile phase.

Method 2: Indirect Chiral HPLC via Derivatization

This method involves the derivatization of the primary amine of the analyte with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomers that can be separated on a standard achiral column.[4]

Derivatization Procedure:

  • Dissolve approximately 1 mg of the tert-Butyl 3-aminoazepane-1-carboxylate sample in 200 µL of acetone.

  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 80 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40 °C for 1 hour.

  • After cooling to room temperature, neutralize the reaction by adding 40 µL of 2 M HCl.

  • Evaporate the acetone and redissolve the residue in the mobile phase for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Stationary Phase: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start at 30% B, increase linearly to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm (the absorption maximum of the DNP derivative).[4]

  • Injection Volume: 20 µL

Data Presentation

The expected results from these methods are summarized in the table below. The values are hypothetical but representative for a successful separation.

ParameterDirect Chiral HPLCIndirect Chiral HPLC
Retention Time (R-enantiomer) ~ 8.5 min~ 15.2 min (L-D diastereomer)
Retention Time (S-enantiomer) ~ 10.2 min~ 16.5 min (L-L diastereomer)
Resolution (Rs) > 2.0> 1.8
Limit of Quantitation (LOQ) ~ 0.1%~ 0.05%

Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

cluster_direct Direct Chiral HPLC Workflow A Sample Weighing B Dissolution in Mobile Phase A->B C Injection into Chiral HPLC System B->C D Separation on Chiral Stationary Phase C->D E UV Detection D->E F Data Analysis (% Enantiomeric Purity) E->F

Caption: Workflow for Direct Chiral HPLC Analysis.

cluster_indirect Indirect Chiral HPLC Workflow A Sample Weighing B Derivatization with Marfey's Reagent A->B C Reaction Quenching & Sample Prep B->C D Injection into Achiral HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Data Analysis (% Diastereomeric Purity) F->G

Caption: Workflow for Indirect Chiral HPLC Analysis.

rect_node rect_node start Start: Need to determine enantiomeric purity q1 Is a chiral column available and method development time feasible? start->q1 rect_node_direct Use Direct Chiral HPLC Method q1->rect_node_direct Yes q2 Is derivatization of the amine group acceptable? q1->q2 No rect_node_indirect Use Indirect Chiral HPLC Method q2->rect_node_indirect Yes rect_node_alt Consider alternative methods (e.g., Chiral NMR, SFC) q2->rect_node_alt No

Caption: Decision tree for selecting a suitable analytical method.

References

A Comparative Guide to Validated Analytical Methods for Chiral Amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective quantification of chiral amines is a critical analytical challenge in the pharmaceutical and chemical industries. The enantiomers of a chiral amine can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the development and validation of robust analytical methods to accurately quantify individual enantiomers are paramount for drug development, quality control, and regulatory compliance.[2] This guide provides an objective comparison of common analytical techniques for chiral amine quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable method for their specific needs.

Overview of Analytical Techniques

The separation and quantification of chiral amines predominantly rely on chromatographic and electrophoretic techniques that employ a chiral environment to differentiate between enantiomers. The most common methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[3] The choice of technique is often dictated by the physicochemical properties of the amine, the required sensitivity, desired analysis speed, and available instrumentation.[2]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for various validated analytical methods for chiral amine quantification. It is important to note that these values can vary significantly based on the specific analyte, sample matrix, instrumentation, and chiral stationary phase used.

ParameterHPLCSFCGCCE
Analyte Example Amphetamine / EscitalopramPrimary Amines (General)Amphetamine / α-PhenylethylaminePenicillamine / Levo-ornidazole
Linearity Range 0.5–250 ng/mL (Amphetamine)[4][5]; 20-70 µg/mL (Escitalopram)[6]Not explicitly stated, screening methods focus on separationCalibration curves used, specific range not detailed in reviewed abstracts[1][7]Not explicitly stated, focus on purity assessment[8]
Correlation Coefficient (r²) > 0.998[6]Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Detection (LOD) 4 ng/mL (Amphetamine)[9]; 2.54 µg/mL (Escitalopram)[6]Not explicitly statedTypically in the low ng/mL range with MS detection65.1–65.7 ng/mL for some chiral compounds[10]
Limit of Quantification (LOQ) 4 ng/mL (Amphetamine)[9]; 7.68 µg/mL (Escitalopram)[6]Not explicitly statedTypically in the low to mid ng/mL range with MS detectionMeets European Pharmacopoeia requirements[8]
Accuracy (% Recovery) Better than 15% deviation[9]; 100.28% to 102.86%[6]Not explicitly statedNot explicitly stated94.9%–99.9% for some chiral compounds[10]
Precision (%RSD) < 15%[9]; Intra-day: 0.16%, Inter-day: 0.09%[6]Not explicitly statedWithin-day: 4.3-9.2%, Total: 7.3-9.5%[1]Not explicitly stated
Typical Analysis Time 5-30 minutes[11][12]< 10 minutes[13]10-30 minutes< 20 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the chiral analysis of amines using HPLC, SFC, and GC.

Protocol 1: Chiral HPLC Method for Primary Amines (with Derivatization)

This protocol describes a general approach for the enantiomeric separation of chiral primary amines using HPLC after derivatization to enhance detection.

1. Sample Preparation (Derivatization):

  • Dissolve the chiral amine sample in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent such as Marfey's reagent or Dansyl-Cl.[14]

  • Add a base (e.g., triethylamine) to facilitate the reaction.

  • Heat the mixture (e.g., at 60°C) for a specified time to ensure complete derivatization.

  • Dilute the final mixture with the mobile phase to the desired concentration for injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD or Chiralcel® OD.[12]

  • Mobile Phase: An isocratic mixture of n-Hexane and an alcohol like 2-Propanol or Ethanol (e.g., 90:10 v/v).[12] For basic analytes, 0.1% diethylamine may be added to the mobile phase to improve peak shape.[12]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV or fluorescence at a wavelength appropriate for the chosen derivative.

3. Method Validation:

  • Specificity: Inject individual enantiomers, the racemate, and a placebo to confirm peak identity and resolution.[2]

  • Linearity: Prepare and inject a series of at least five concentrations of the racemic analyte. Plot the peak area against concentration and perform linear regression.[2]

  • Accuracy & Precision: Analyze samples at three different concentration levels in triplicate on three different days to determine percent recovery and relative standard deviation (RSD).[2]

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting solutions of decreasing concentration.[2]

Protocol 2: Chiral SFC Screening Method for Primary Amines

SFC is a powerful technique for high-throughput chiral separations. This protocol outlines a general screening approach.

1. Sample Preparation:

  • Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[2]

2. Chromatographic Conditions:

  • SFC System: An analytical SFC system with a UV detector.

  • Column: A cyclofructan-based or polysaccharide-based CSP.[13]

  • Mobile Phase: Supercritical CO₂ and a polar modifier such as methanol (e.g., 80:20 v/v) containing acidic and basic additives (e.g., 0.3% trifluoroacetic acid and 0.2% triethylamine).[13]

  • Flow Rate: 3.0 mL/min.[2]

  • Back Pressure: 150 bar.[2]

  • Temperature: 35°C.[2]

  • Detection: UV at 254 nm.[2]

3. Method Optimization:

  • Screen different organic modifiers (e.g., methanol, ethanol, isopropanol) and various acidic and basic additives to optimize selectivity and resolution.[13]

Protocol 3: Chiral GC-MS Method for Amines (with Derivatization)

GC is a high-resolution technique suitable for volatile and thermally stable amines, often requiring derivatization.

1. Sample Preparation (Derivatization):

  • Dissolve the amine sample in a suitable solvent.

  • Add a chiral derivatizing reagent such as N-trifluoroacetyl-L-prolyl chloride (L-TPC) to form diastereomers.[7]

  • Alternatively, use an achiral derivatizing agent like heptafluorobutyl chloroformate followed by separation on a chiral column.[15]

  • Perform a liquid-liquid extraction to isolate the derivatized analytes.

2. Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column (e.g., Chirasil-L-Val) for separation of diastereomers or a standard achiral column if a chiral derivatizing agent was used.[7][15]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation of the enantiomers and other matrix components.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[15]

3. Method Validation:

  • Validate for linearity, sensitivity (LOD, LOQ), accuracy, and precision as described for the HPLC method.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical chiral amine analysis project and the specific workflow for HPLC with derivatization.

ChiralAmineAnalysisWorkflow cluster_planning Phase 1: Method Development cluster_execution Phase 2: Sample Analysis cluster_reporting Phase 4: Reporting node_analyte Define Analyte & Matrix node_technique Select Technique (HPLC, SFC, GC, CE) node_analyte->node_technique node_screening Screen Chiral Selectors & Mobile Phases node_technique->node_screening node_optimization Optimize Separation Parameters node_screening->node_optimization node_sample_prep Sample Preparation (e.g., Derivatization) node_optimization->node_sample_prep node_injection Chromatographic/ Electrophoretic Run node_sample_prep->node_injection node_detection Data Acquisition node_injection->node_detection node_specificity Specificity node_detection->node_specificity node_linearity Linearity & Range node_accuracy Accuracy node_precision Precision node_sensitivity LOD & LOQ node_robustness Robustness node_quantification Quantification of Enantiomers node_robustness->node_quantification node_report Generate Report node_quantification->node_report

Caption: General workflow for chiral amine analysis projects.

HPLC_Derivatization_Workflow start Chiral Amine Sample derivatization Derivatization (e.g., with Marfey's Reagent) start->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Separation on Chiral Stationary Phase hplc_injection->separation detection UV or Fluorescence Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis quantification Enantiomer Quantification data_analysis->quantification

Caption: Experimental workflow for HPLC with derivatization.

References

Comparative Analysis of (R)-tert-Butyl 3-aminoazepane-1-carboxylate and Alternative Chiral Building Blocks via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (R)-tert-Butyl 3-aminoazepane-1-carboxylate, a key chiral building block in pharmaceutical development. Its spectroscopic signature is compared with common alternatives, (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate and (R)-tert-butyl 3-aminopiperidine-1-carboxylate. This analysis is crucial for researchers and scientists for material identification, quality control, and reaction monitoring.

The defining spectral features of these compounds are associated with the N-H vibrations of the amine group and the C=O stretching of the tert-butyloxycarbonyl (Boc) protecting group. While all three compounds share these fundamental functional groups, subtle shifts in vibrational frequencies, particularly in the fingerprint region, can be observed due to differences in ring strain and conformation imposed by the 7-membered azepane, 6-membered piperidine, and 5-membered pyrrolidine rings.

Quantitative Spectroscopic Data Comparison

The following table summarizes the characteristic FT-IR absorption frequencies for this compound and its common alternatives. These wavenumbers are indicative of specific molecular vibrations within each structure.

Functional Group Vibrational Mode **this compound (Expected, cm⁻¹) **(R)-tert-butyl 3-aminopiperidine-1-carboxylate (Reported, cm⁻¹) (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (Reported, cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch~3400 - 33003358, 32893361, 3291
Amine (N-H)Scissoring (Bend)~1650 - 158015881591
Alkane (C-H)Stretch~2970 - 28502974, 2933, 28562974, 2873
Carbonyl (C=O)Stretch (Boc group)~1680 - 166016791665
C-NStretch~1250 - 10201245, 1166, 11391248, 1172

Note: Expected values for the azepane derivative are based on typical ranges for N-Boc protected cyclic amines. Reported values for piperidine and pyrrolidine derivatives are sourced from experimental data for comparison.

Experimental Protocols

The data presented in this guide is typically acquired using Fourier-Transform Infrared (FT-IR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory, which is a common technique for analyzing solid and liquid samples.

Protocol: FT-IR-ATR Spectroscopy

  • Instrument Preparation: The FT-IR spectrometer and ATR accessory are powered on and allowed to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

  • Background Spectrum: A background spectrum is collected. This involves scanning with no sample on the ATR crystal to measure the ambient environment (e.g., CO₂, water vapor), which is then subtracted from the sample spectrum.

  • Sample Preparation: A small amount (typically 1-5 mg) of the solid sample, such as this compound, is placed directly onto the surface of the ATR crystal (e.g., diamond or germanium).

  • Sample Analysis: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. The sample is then scanned over a typical range of 4000 cm⁻¹ to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or ethanol) and dried before analyzing the next sample to prevent cross-contamination.

Visualized Workflows and Logic

The following diagrams illustrate the standard workflow for sample analysis via FT-IR and the logical process for spectral comparison.

FT_IR_Workflow start_end start_end process process decision decision data data A Start B Prepare FT-IR Spectrometer A->B C Collect Background Spectrum B->C D Place Sample on ATR Crystal C->D E Acquire Sample Spectrum D->E F Process Data (Fourier Transform) E->F G Final Spectrum F->G H End G->H

Caption: Experimental workflow for FT-IR sample analysis.

Spectral_Comparison_Logic input_data input_data process process comparison comparison result result A Acquired Spectrum of (R)-tert-Butyl 3-aminoazepane-1-carboxylate C Identify Key Peaks (N-H, C=O, C-N) A->C B Reference Spectra (e.g., Piperidine, Pyrrolidine analogs) B->C D Compare Wavenumbers and Peak Shapes C->D E Peaks Match Azepane Profile? D->E F Compound Verified E->F  Yes G Inconclusive or Alternative Compound E->G  No

Caption: Logic for comparative spectral identification.

A Comparative Analysis of the Biological Activity of R- and S-Enantiomers of 1-phenyl-2-(pyridin-2-yl)ethanamine, an Aminoazepane Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the stereoselective interaction of 1-phenyl-2-(pyridin-2-yl)ethanamine enantiomers with the NMDA receptor.

The principle of chirality is fundamental in pharmacology, where the three-dimensional structure of a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of the aminoazepane analog, 1-phenyl-2-(pyridin-2-yl)ethanamine. The (S)-enantiomer is more widely known as Lanicemine (AZD6765), a compound that has been investigated for its potential as a rapid-acting antidepressant.

Summary of Biological Activity

The primary target of 1-phenyl-2-(pyridin-2-yl)ethanamine enantiomers is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and neurotransmission in the central nervous system. Both enantiomers act as uncompetitive antagonists, binding within the ion channel pore. However, they exhibit significant differences in their affinity and functional potency.

Parameter(S)-1-phenyl-2-(pyridin-2-yl)ethanamine (Lanicemine)(R)-1-phenyl-2-(pyridin-2-yl)ethanamineReference
Binding Affinity (Ki) 0.56-2.1 µMData not consistently reported in comparative studies[1][2][3]
Functional Activity (IC50) 4-7 µM (in CHO cells), 6.4 µM (in Xenopus oocytes)Data not consistently reported in comparative studies[1][2]
Mechanism of Action Low-trapping, uncompetitive NMDA receptor antagonistPresumed uncompetitive NMDA receptor antagonist[1][4]
Key Biological Effect Antidepressant-like effects with minimal psychotomimetic side effectsLargely uncharacterized in clinical settings[5][6]

Note: While quantitative data for the (R)-enantiomer is not as readily available in the public domain, the progression of the (S)-enantiomer (Lanicemine) into clinical trials strongly suggests that it is the more potent and pharmacologically desirable of the two isomers. The term "eutomer" is used to describe the enantiomer with the higher pharmacological activity, which in this case is the (S)-enantiomer.

Signaling Pathway and Mechanism of Action

Both enantiomers of 1-phenyl-2-(pyridin-2-yl)ethanamine are uncompetitive antagonists of the NMDA receptor. This means they bind to a site within the ion channel pore that becomes accessible only when the receptor is activated by its co-agonists, glutamate and glycine. By blocking the channel, they prevent the influx of Ca2+ ions, thereby modulating synaptic transmission.

Lanicemine is further characterized as a "low-trapping" antagonist. This property allows it to dissociate from the channel more readily than other NMDA receptor antagonists like ketamine. This kinetic difference is hypothesized to contribute to its favorable side-effect profile, particularly the reduction in psychotomimetic effects.[1]

NMDA_Antagonism cluster_post_synaptic Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor binds Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel opens Ca_ion Ca²⁺ Signaling Downstream Signaling Ca_ion->Signaling activates Glycine Glycine (co-agonist) Glycine->NMDA_Receptor binds S_Enantiomer S-Enantiomer (Lanicemine) S_Enantiomer->Ion_Channel blocks R_Enantiomer R-Enantiomer R_Enantiomer->Ion_Channel blocks

Figure 1: NMDA Receptor Antagonism by Enantiomers

Experimental Protocols

The determination of the biological activity of the R- and S-enantiomers of 1-phenyl-2-(pyridin-2-yl)ethanamine typically involves in vitro receptor binding and functional assays.

Radioligand Binding Assay for NMDA Receptor

This assay measures the affinity of the test compounds for the NMDA receptor ion channel site, typically by competing with a radiolabeled ligand such as [³H]MK-801.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • [³H]MK-801 (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • (S)- and (R)-1-phenyl-2-(pyridin-2-yl)ethanamine

  • Non-specific binding control (e.g., high concentration of unlabeled MK-801 or PCP)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test enantiomers in Tris-HCl buffer.

  • For determining non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled MK-801.

  • Incubate the mixture at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for each enantiomer by analyzing the competition binding data using appropriate software (e.g., Prism).[7]

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Rat Brain Membranes Incubation Incubate Membranes with [³H]MK-801 and Enantiomers Membrane_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Radioligand, and Test Compounds Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate Specific Binding and Determine Ki Values Counting->Data_Analysis

Figure 2: Radioligand Binding Assay Workflow

Conclusion

The available evidence strongly indicates that the biological activity of 1-phenyl-2-(pyridin-2-yl)ethanamine resides primarily in the (S)-enantiomer, Lanicemine. This stereoselectivity is a critical consideration in the development of pharmaceuticals targeting the NMDA receptor. The "low-trapping" mechanism of Lanicemine offers a potential advantage in minimizing the adverse effects associated with other NMDA receptor antagonists. Further research into the specific interactions of the (R)-enantiomer with the NMDA receptor and other potential off-target sites would provide a more complete understanding of the structure-activity relationship for this class of compounds. This comparative guide underscores the importance of chiral separation and enantiomer-specific testing in drug discovery and development.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of (R)-tert-Butyl 3-aminoazepane-1-carboxylate (CAS No. 1032684-85-7), a corrosive amine derivative. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Immediate Safety and Hazard Profile

This compound is classified as a corrosive substance.[1] Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE):

Hazard ClassificationGHS PictogramSignal WordHazard StatementRecommended Personal Protective Equipment (PPE)
CorrosiveGHS05DangerH314: Causes severe skin burns and eye damage.[1]Chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, laboratory coat.

All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste management facility.[2][3][4] Never discharge amines down the drain or into the environment, as they can be harmful to aquatic life.[5][6]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Isolate waste containing this compound from other waste streams to prevent hazardous reactions.[5][7] Store it separately from acids and oxidizing agents.[5]

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting the waste.[5][7] The container must be in good condition and have a secure closure.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Corrosive).[5]

  • Waste Collection:

    • Unused Product: Transfer any surplus or non-recyclable this compound directly into the designated hazardous waste container.[8]

    • Contaminated Materials: Place any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, into the same hazardous waste container.

    • Empty Containers: Rinse the original container three times with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste. Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a licensed waste disposal service.[5]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[5]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[9] Avoid generating dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10][11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Full PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat A->B C Work in a Chemical Fume Hood B->C D Use Designated, Labeled, Chemically Compatible Container C->D Spill Spill Occurs C->Spill E Collect Waste: - Unused Reagent - Contaminated Labware - Spill Cleanup Materials D->E F Segregate from Incompatible Chemicals (e.g., Acids) E->F G Securely Seal Container H Store in a Cool, Dry, Well-Ventilated Area G->H I Arrange Pickup with Licensed Hazardous Waste Disposal Service H->I J Document Waste Disposal (Follow Institutional Protocols) I->J Spill_Contain Contain with Inert Absorbent Material Spill->Spill_Contain Spill_Collect Collect into Hazardous Waste Container Spill_Contain->Spill_Collect Spill_Decon Decontaminate Spill Area Spill_Collect->Spill_Decon Spill_Decon->E

References

Essential Safety and Operational Guide for Handling (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for (R)-tert-Butyl 3-aminoazepane-1-carboxylate (CAS No. 1032684-85-7), a corrosive organic amine compound. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this substance in a laboratory setting. Adherence to these protocols is essential to minimize risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance. The primary hazards include severe skin burns and serious eye damage. Inhalation of vapors or dust may also cause respiratory irritation. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive material that can cause severe eye damage.
Hand Protection Nitrile or Butyl rubber gloves (double-gloving recommended).Provides a barrier against skin contact. Specific breakthrough time data for this chemical is not readily available; consult the glove manufacturer for detailed information. Inspect gloves for any signs of degradation or punctures before and during use.
Body Protection A chemical-resistant laboratory coat or apron worn over long-sleeved clothing and long pants.Protects skin from accidental spills and splashes.
Foot Protection Closed-toe, chemical-resistant shoes.Prevents exposure from spills that may reach the floor.
Respiratory Protection All handling of this chemical should be conducted in a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors or dust.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use non-sparking tools and equipment.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Experimental Protocol: Weighing and Dissolving a Corrosive Solid

This protocol outlines the steps for safely weighing and dissolving a solid corrosive compound like this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, stir bar, and the chosen solvent.

    • Pre-label all containers with the chemical name, concentration, and date.

  • Donning PPE:

    • Put on all required PPE as specified in Table 1 before entering the work area.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare it.

    • Inside the fume hood, carefully transfer the desired amount of the solid compound from its storage container to the weighing paper using a clean spatula.

    • Close the storage container immediately.

    • Record the weight.

  • Dissolving:

    • Place a stir bar in the beaker containing the appropriate amount of solvent.

    • Slowly and carefully add the weighed solid to the solvent while stirring to facilitate dissolution. Be aware of any potential exothermic reactions.

  • Post-Procedure:

    • Clean the spatula and work area thoroughly.

    • Dispose of any contaminated materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: Emergency Response Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Spill For a small spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact the institution's emergency response team.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container that is compatible with corrosive materials.

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.

  • Solid Waste: All contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be placed in a designated solid hazardous waste container.

  • Disposal: Do not dispose of this chemical down the drain. Arrange for pick-up and disposal by a licensed hazardous waste management company.

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup emergency_exposure Personal Exposure prep_ppe->emergency_exposure prep_waste Prepare Waste Container prep_setup->prep_waste handle_weigh Weigh Compound prep_waste->handle_weigh handle_dissolve Dissolve Compound handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill handle_weigh->emergency_exposure cleanup_area Decontaminate Work Area handle_dissolve->cleanup_area handle_dissolve->emergency_spill handle_dissolve->emergency_exposure cleanup_waste Dispose of Waste cleanup_area->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_segregation Waste Segregation cluster_collection Waste Collection start Waste Generation liquid_waste Liquid Waste (Solutions) start->liquid_waste solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container disposal Professional Hazardous Waste Disposal liquid_container->disposal solid_container->disposal

Caption: Step-by-step process for the proper disposal of chemical waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.